(S)-GNE-140
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFXXEIVBZJOAP-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)[C@@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-GNE-140 as a Negative Control for LDHA Inhibition: An In-depth Technical Guide
Introduction
In the realm of drug discovery and chemical biology, the use of well-characterized chemical probes is paramount to elucidating the biological function of a target protein and validating its therapeutic potential. A critical component of a robust chemical probe is the availability of a structurally similar but biologically inactive control compound. This negative control allows researchers to distinguish on-target effects from off-target or non-specific activities of the active probe. This guide provides a comprehensive technical overview of (S)-GNE-140, the less active enantiomer of the potent Lactate Dehydrogenase A (LDHA) inhibitor, (R)-GNE-140. Due to its significantly reduced activity against LDHA, this compound serves as an ideal negative control for in vitro and in-cellulo studies aimed at understanding the biological consequences of LDHA inhibition.
Lactate Dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. The LDHA isoform is frequently overexpressed in various cancers and is associated with the Warburg effect, a metabolic phenotype characterized by increased glucose uptake and lactate production, even in the presence of oxygen. This metabolic reprogramming supports tumor growth, progression, and therapeutic resistance, making LDHA an attractive target for cancer therapy. (R)-GNE-140 is a potent and selective inhibitor of both LDHA and its isoform LDHB.[1][2][3][4] Its enantiomer, this compound, provides a crucial tool for rigorous scientific inquiry into the roles of LDHA.
This document is intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, provides detailed experimental protocols for the use of this compound as a negative control, and includes visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for (R)-GNE-140 and this compound, highlighting the differential activity that establishes this compound as a suitable negative control.
Table 1: Biochemical Potency against LDHA and LDHB
| Compound | Target | IC50 (nM) | Fold Difference (R vs. S) |
| (R)-GNE-140 | LDHA | 3[2][3][4] | 18 |
| This compound | LDHA | ~54 | |
| (R)-GNE-140 | LDHB | 5[1][2][3] | 18 |
| This compound | LDHB | ~90 |
*Calculated based on the reported 18-fold difference in potency between the enantiomers.[2][3][4]
Table 2: Cellular Activity of GNE-140 (Racemate and Enantiomers)
| Cell Line | Assay | Compound | Concentration | Effect |
| Breast Cancer Cells | Cell Proliferation | GNE-140 (racemate) | 200-300 µM | Inhibition of proliferation[5] |
| Breast Cancer Cells | LDH Activity | GNE-140 (racemate) | 200-300 µM | Inhibition of intracellular LDH activity[5] |
| Breast Cancer Cells | Lactate Production | GNE-140 (racemate) | 200-300 µM | Reduction in extracellular lactate levels[5] |
| Pancreatic Cancer (MiaPaca2) | Cell Growth | GNE-140 (racemate) | 10 µM | Growth arrest[5] |
| Colon Adenocarcinoma & Murine Melanoma | Glycolysis | GNE-140 (racemate) | 10 µM | Suppression of glycolysis[5] |
| MDA-MB-231 | Glucose Use & Lactate Production | GNE-140 (racemate) | 30-120 µM | Inhibition[5] |
| Various Cancer Cell Lines (37 of 347) | Cell Proliferation | (R)-GNE-140 | < 5 µM | Inhibition of proliferation[2][3] |
| Chondrosarcoma (with IDH1 mutation) | Cell Proliferation | (R)-GNE-140 | 0.8 µM (IC50) | Inhibition[2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments where this compound is used as a negative control.
Biochemical LDH Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against purified LDHA or LDHB enzyme.
Materials:
-
Purified recombinant human LDHA or LDHB enzyme
-
(R)-GNE-140 (positive control)
-
This compound (negative control)
-
Test compounds
-
Assay Buffer: 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 5 mM MgCl2, 0.01% BSA
-
Substrate solution: 10 mM Pyruvate
-
Cofactor solution: 2.5 mM NADH
-
96-well, black, flat-bottom plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of (R)-GNE-140, this compound, and test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 2 µL of the diluted compounds or DMSO (vehicle control).
-
Add 48 µL of LDHA or LDHB enzyme solution (final concentration ~1-5 ng/µL) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of a pre-warmed (37°C) substrate/cofactor mix containing pyruvate and NADH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The rate of NADH oxidation is proportional to the LDH activity.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Outcome for this compound: this compound should exhibit a significantly higher IC50 value (approximately 18-fold) compared to (R)-GNE-140, demonstrating its reduced potency and suitability as a negative control.
Cellular Lactate Production Assay
Objective: To assess the effect of LDHA inhibition on lactate production in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MiaPaCa-2)
-
Cell culture medium and supplements
-
(R)-GNE-140
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Treat the cells with serial dilutions of (R)-GNE-140 and this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
In parallel, determine cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo) to normalize the lactate production to the number of viable cells.
-
Calculate the percent reduction in lactate production for each treatment condition compared to the vehicle control.
Expected Outcome for this compound: Treatment with this compound should result in a minimal to no reduction in lactate production at concentrations where (R)-GNE-140 shows significant inhibition. This will confirm that the observed effects of (R)-GNE-140 are due to on-target LDHA inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of LDHA inhibitors in a cellular context.
Materials:
-
Intact cells
-
(R)-GNE-140
-
This compound
-
PBS (phosphate-buffered saline) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-LDHA antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with (R)-GNE-140, this compound, or vehicle (DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble LDHA by SDS-PAGE and Western blotting using an anti-LDHA antibody.
-
Quantify the band intensities and plot the amount of soluble LDHA as a function of temperature for each treatment condition.
Expected Outcome for this compound: (R)-GNE-140, upon binding to LDHA, is expected to stabilize the protein, resulting in a shift of the melting curve to higher temperatures. In contrast, this compound should not cause a significant thermal shift compared to the vehicle control, confirming its lack of meaningful engagement with LDHA in the cellular environment.
Mandatory Visualizations
Signaling Pathways
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of GNE-140 Enantiomers: Potent Lactate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-140 has emerged as a potent, active-site inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway often upregulated in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the enantiomers of GNE-140. The (R)-enantiomer has been identified as the significantly more active form, exhibiting nanomolar inhibition of LDHA and LDHB. This document details the experimental protocols for the synthesis and chiral separation of GNE-140 enantiomers, alongside methodologies for key biological assays. All quantitative data are summarized for comparative analysis, and critical pathways and workflows are visualized using Graphviz diagrams.
Introduction
The metabolic reprogramming of cancer cells, characterized by a reliance on aerobic glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic target. Lactate dehydrogenase A (LDHA) catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis, and its inhibition is a promising strategy to disrupt cancer cell metabolism. GNE-140 was developed as a potent and selective inhibitor of LDHA. This guide focuses on the distinct properties and synthesis of its enantiomers.
Discovery and Biological Activity
The discovery of GNE-140 was part of an effort to identify novel inhibitors of LDHA. Screening and optimization efforts led to the identification of this potent chemotype. Subsequent investigation revealed a significant difference in the biological activity of its two enantiomers, (R)-GNE-140 and (S)-GNE-140.
In Vitro Enzymatic Inhibition
The (R)-enantiomer of GNE-140 is a highly potent inhibitor of both LDHA and LDHB, with IC50 values in the low nanomolar range.[1] In contrast, the (S)-enantiomer is substantially less active.[2] A summary of the inhibitory activities is presented in Table 1.
Table 1: In Vitro Inhibitory Activity of GNE-140 Enantiomers [1][3]
| Compound | LDHA IC50 (nM) | LDHB IC50 (nM) | Stereospecific Potency Difference ((S) vs (R)) |
| (R)-GNE-140 | 3 | 5 | 18-fold more potent than (S)-enantiomer |
| This compound | 54 | 90 | - |
| GNE-140 (racemate) | 22 | - | - |
Cellular Activity
(R)-GNE-140 has demonstrated anti-proliferative effects in a variety of cancer cell lines.[1] Its efficacy is particularly noted in cell lines that are highly dependent on glycolysis. For instance, in the MiaPaca-2 pancreatic cancer cell line, (R)-GNE-140 inhibits lactate production with an IC50 of 670 nM.[4] A selection of cell lines sensitive to (R)-GNE-140 is shown in Table 2.
Table 2: Anti-proliferative Activity of (R)-GNE-140 in Selected Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| Chondrosarcoma (with IDH1 mutations) | Bone Cancer | 0.8 |
| A549 | Lung Cancer | 0.36[5] |
| A673 | Ewing's Sarcoma | 2.63[5] |
Synthesis and Chiral Separation of GNE-140 Enantiomers
The synthesis of the racemic GNE-140 and the subsequent separation of its enantiomers is a critical process for obtaining the biologically active (R)-GNE-140.
Synthesis of Racemic GNE-140
The detailed synthetic scheme for racemic GNE-140 is outlined below. The process involves a multi-step synthesis culminating in the formation of the pyridinone core structure. Due to the proprietary nature of the initial discovery, the full, detailed experimental protocol from the primary literature is not publicly available. The following is a generalized scheme based on available information.
Caption: Generalized synthetic workflow for racemic GNE-140.
Chiral Separation of Enantiomers
The separation of the (R) and (S) enantiomers of GNE-140 is achieved using chiral chromatography.
Experimental Protocol: Chiral Separation
A general procedure for chiral separation is as follows:
-
Column: A chiral stationary phase (CSP) column is used. The specific type of CSP is crucial for effective separation.
-
Mobile Phase: A suitable mobile phase, typically a mixture of hexane and a polar organic solvent like isopropanol or ethanol, is used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.
-
Fraction Collection: The separated enantiomers are collected in fractions.
-
Purity Analysis: The enantiomeric purity of each fraction is determined using analytical chiral HPLC.
Caption: Workflow for the chiral separation of GNE-140 enantiomers.
Signaling Pathway and Mechanism of Action
GNE-140 exerts its anti-cancer effects by inhibiting LDHA, which leads to a disruption of the glycolytic pathway. This inhibition results in reduced lactate production and an accumulation of pyruvate. The subsequent metabolic stress can lead to apoptosis in cancer cells that are highly dependent on glycolysis for their energy and biosynthetic needs.
Caption: Mechanism of action of GNE-140 via LDHA inhibition.
Experimental Protocols
LDHA Inhibition Assay
Objective: To determine the IC50 of GNE-140 enantiomers against LDHA.
Materials:
-
Recombinant human LDHA enzyme
-
NADH
-
Pyruvate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
GNE-140 enantiomers
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the GNE-140 enantiomers in DMSO.
-
In a 96-well plate, add the assay buffer, LDHA enzyme, and NADH.
-
Add the diluted GNE-140 enantiomers or DMSO (as a control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding pyruvate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Lactate Production Assay
Objective: To measure the effect of GNE-140 on lactate production in cancer cells.
Materials:
-
Cancer cell line (e.g., MiaPaca-2)
-
Cell culture medium
-
GNE-140 enantiomers
-
Lactate assay kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of GNE-140 enantiomers for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate levels to the cell number or protein concentration.
-
Plot the lactate concentration against the inhibitor concentration to determine the IC50 for lactate production inhibition.
Conclusion
The (R)-enantiomer of GNE-140 is a potent and selective inhibitor of LDHA with significant anti-proliferative activity in glycolytically dependent cancer cells. This technical guide has provided an overview of its discovery, a generalized synthetic approach and chiral separation method, and detailed protocols for its biological evaluation. The continued investigation of GNE-140 and similar LDHA inhibitors holds promise for the development of novel cancer therapeutics targeting cellular metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Lactate Dehydrogenase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning lactate dehydrogenase (LDH) inhibitors. It covers the core rationale for targeting LDH, key classes of inhibitors with their associated potency data, detailed experimental protocols for their evaluation, and visual representations of the critical pathways and workflows involved in this area of drug discovery.
Introduction: The Rationale for Targeting Lactate Dehydrogenase
Lactate dehydrogenase (LDH) is a critical metabolic enzyme that catalyzes the reversible conversion of pyruvate to lactate, coupled with the oxidation of NADH to NAD+.[1][2] The enzyme is a tetramer composed of two primary subunits, LDHA (M-subunit) and LDHB (H-subunit), which combine to form five different isoenzymes (LDH1-5).[3] LDHA, which forms the LDH5 homotetramer, preferentially catalyzes the conversion of pyruvate to lactate, while LDHB, which forms the LDH1 homotetramer, favors the reverse reaction.[3]
In the context of oncology, LDHA is a highly attractive therapeutic target due to its central role in the "Warburg effect." This phenomenon, first observed by Otto Warburg, describes the metabolic shift in cancer cells towards aerobic glycolysis—a state where cells favor glucose fermentation into lactate even in the presence of sufficient oxygen for oxidative phosphorylation.[4][5][6] This metabolic reprogramming is not merely a byproduct of malignant transformation but is a crucial driver of tumor progression, providing anabolic precursors for rapid cell proliferation and creating an acidic tumor microenvironment that promotes invasion and suppresses the immune response.[2][4]
The upregulation of LDHA is a hallmark of many aggressive cancers and is often driven by key oncogenic signaling pathways, including those mediated by hypoxia-inducible factor-1α (HIF-1α) and the c-Myc oncogene.[4][7][8] By regenerating NAD+ from NADH, LDHA sustains the high glycolytic flux required by cancer cells.[9] Therefore, inhibiting LDHA presents a compelling strategy to disrupt cancer cell metabolism, induce oxidative stress, and ultimately trigger cell death, making it a focal point for anticancer drug development.[9][10]
Signaling Pathways and Regulatory Networks
The glycolytic pathway culminating in lactate production is a cornerstone of cancer metabolism. Its regulation is tightly controlled by oncogenic factors that ensure a continuous supply of energy and biosynthetic intermediates for tumor growth.
Quantitative Data on Key LDH Inhibitors
A variety of small molecules have been developed to target LDH, primarily the LDHA isoform. These compounds range from substrate analogs to cofactor-competitive and allosteric inhibitors. Their potencies are typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
| Inhibitor Class | Compound | Target(s) | Kᵢ / IC₅₀ (LDHA) | Kᵢ / IC₅₀ (LDHB) | Mechanism of Action | Reference(s) |
| Substrate Analog | Oxamate | LDHA/LDHB | ~136 µM (Kᵢ) | ~94.4 µM (Kᵢ) | Competitive with pyruvate | [5] |
| NADH Analog | Gossypol | LDHA/LDHB | 1.9 µM (Kᵢ) | 1.4 µM (Kᵢ) | Competitive with NADH; non-selective | [5] |
| Gossypol Derivative | FX-11 | LDHA | 8 µM (Kᵢ) | Not significantly affected | Reversible, competitive with NADH | [11][12][13] |
| Flavonoid | Galloflavin | LDHA/LDHB | 5.46 µM (Kᵢ) | 15.1 µM (Kᵢ) | Binds free enzyme; competitive with pyruvate | [7][14][15] |
| N-Hydroxyindole | NHI-1 | LDHA | 4.7 µM (Kᵢ vs Pyruvate)8.9 µM (Kᵢ vs NADH) | Selective for LDHA | Competitive with both substrate and cofactor | |
| Quinoline Sulfonamide | GSK2837808A | LDHA/LDHB | 2.6 nM (IC₅₀) | 43 nM (IC₅₀) | Potent and selective | [4] |
| Pyrazole-based | Compound 63 | LDHA/LDHB | Low nM (IC₅₀) | Low nM (IC₅₀) | Potent enzymatic and cellular inhibition | [2] |
Note: Potency values can vary based on assay conditions, such as pH, substrate concentrations, and enzyme source.
Experimental Protocols and Methodologies
The evaluation of LDH inhibitors requires a series of robust biochemical and cell-based assays. These protocols are designed to determine enzyme inhibition, assess the impact on cellular metabolism, and measure downstream effects on cell viability.
LDH Enzyme Inhibition Assay (Spectrophotometric)
This assay quantifies an inhibitor's ability to block LDH-catalyzed conversion of pyruvate to lactate by measuring the rate of NADH oxidation.
Principle: LDH activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε = 6220 M⁻¹cm⁻¹).[2] Inhibitors will slow this rate of decrease.
Materials:
-
Recombinant human LDHA enzyme
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4
-
Substrate Solution: Sodium Pyruvate (e.g., 20 mM stock in Assay Buffer)
-
Cofactor Solution: NADH (e.g., 5 mM stock in Assay Buffer)
-
Test Inhibitor: Dissolved in DMSO, serially diluted
-
96-well, UV-transparent microplate
-
Spectrophotometer (plate reader) capable of reading at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare working solutions of pyruvate (e.g., 2 mM) and NADH (e.g., 300 µM) in Assay Buffer.
-
Assay Plate Setup:
-
To each well, add 2 µL of the test inhibitor at various concentrations (or DMSO for control).
-
Add 178 µL of a master mix containing Assay Buffer and the NADH working solution.
-
Add 10 µL of a diluted LDHA enzyme solution (concentration to be optimized to yield a linear reaction rate of 0.02-0.04 ΔA/min).[2]
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of the pyruvate working solution to each well to start the reaction. The final volume should be 200 µL.
-
Measurement: Immediately place the plate in the spectrophotometer pre-set to 25°C or 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot percent inhibition vs. inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Lactate Production Assay
This assay measures the amount of lactate exported by cells into the culture medium, providing a direct readout of glycolytic flux and target engagement by an LDH inhibitor.
Principle: Lactate in the culture supernatant is measured using an enzymatic reaction where lactate is oxidized by an exogenous LDH, leading to the production of NADH. The NADH is then used by a diaphorase to reduce a tetrazolium salt (like INT or WST) into a colored formazan product, which can be quantified by absorbance.[7][12]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plate
-
Test inhibitor
-
Lactate Assay Kit (commercial kits provide stabilized reagents) or individual reagents (LDH, NAD+, diaphorase, tetrazolium salt, assay buffer).
-
Spectrophotometer (plate reader) capable of reading at ~450-490 nm.
Procedure:
-
Cell Seeding: Seed cells (e.g., 1x10⁴ to 5x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[7][15]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Supernatant Collection: Carefully collect 10-50 µL of the culture supernatant from each well without disturbing the cell layer. Transfer to a new 96-well plate.
-
Assay Reaction:
-
Prepare the reaction mixture according to the kit manufacturer's instructions. This typically involves mixing an assay buffer with a substrate/enzyme mix.
-
Add 50-100 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30-60 minutes, protected from light.[7][15]
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Generate a standard curve using known lactate concentrations. Use the standard curve to determine the lactate concentration in each sample. Normalize lactate levels to cell number or total protein content if significant anti-proliferative effects are observed.
Cell Viability and Cytotoxicity Assay (LDH Release)
This assay assesses cell death by measuring the activity of LDH released from damaged cells into the culture medium. It is a common method to determine the cytotoxic effects of LDH inhibitors.
Principle: When the plasma membrane is compromised, intracellular LDH is released into the medium.[12] This extracellular LDH activity is measured using the same colorimetric reaction described in the lactate production assay and serves as a proxy for cytotoxicity.
Procedure: This protocol is nearly identical to the Cellular Lactate Production Assay, with the addition of specific controls:
-
Follow steps 1-5 from the Cellular Lactate Production Assay (Section 4.2).
-
Prepare Controls: [15]
-
Untreated Control: Cells treated with vehicle only (represents spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection. This represents 100% cytotoxicity.
-
Medium Background Control: Culture medium without cells.
-
-
Measurement: Measure absorbance as described previously.
-
Data Analysis:
-
Subtract the background absorbance (medium control) from all readings.
-
Calculate percent cytotoxicity using the formula: % Cytotoxicity = ((Sample Abs - Untreated Control Abs) / (Max Release Abs - Untreated Control Abs)) * 100
-
Experimental and Logical Workflows
The discovery and validation of LDH inhibitors follow a structured workflow, from initial screening to cellular characterization.
Drug Discovery Workflow for LDH Inhibitors
Logical Model of Competitive Inhibition
Many foundational LDH inhibitors function by competing with either the substrate (pyruvate) or the cofactor (NADH) for binding to the enzyme's active site.
References
- 1. Lactate Dehydrogenase A Inhibitor Screening Assay Kit (Colorimetric) (NBP2-59751): Novus Biologicals [novusbio.com]
- 2. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. tycmhoffman.com [tycmhoffman.com]
- 8. store.genprice.com [store.genprice.com]
- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. Lactate production measurement [bio-protocol.org]
- 14. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (S)-GNE-140 in Elucidating Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (S)-GNE-140, a chemical probe used to study the metabolic reprogramming of cancer cells. As the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140, this compound serves as a critical negative control and baseline comparator to delineate the specific effects of LDH inhibition on cellular bioenergetics, signaling, and survival.
Introduction: Targeting the Warburg Effect
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process involves the conversion of glucose to lactate even in the presence of oxygen, a less efficient but rapid method of generating ATP and biosynthetic precursors. Lactate dehydrogenase A (LDHA), the enzyme that catalyzes the final step of this pathway—the conversion of pyruvate to lactate—is a key player in maintaining this glycolytic phenotype and is often upregulated in various tumors.[1] Inhibition of LDHA is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and growth.[2]
GNE-140 is a potent, cell-active inhibitor of both LDHA and the related LDHB isoform.[2][3] It exists as a racemic mixture of two enantiomers: (R)-GNE-140, the highly active form, and this compound, the significantly less active form.[1][4] The availability of these distinct enantiomers provides a powerful toolset for researchers to dissect the on-target effects of LDHA inhibition from any potential off-target activities.
Mechanism of Action of GNE-140 Enantiomers
This compound and its counterpart, (R)-GNE-140, function as inhibitors of lactate dehydrogenase. The primary target, LDHA, is responsible for regenerating NAD+ from NADH, which is essential for sustaining high rates of glycolysis. By inhibiting LDHA, these compounds block the conversion of pyruvate to lactate, leading to a bottleneck in the glycolytic pathway.[5]
This inhibition has several downstream consequences:
-
Reduced Lactate Production: Direct inhibition of LDH curtails the secretion of lactate, altering the tumor microenvironment.
-
Altered NAD+/NADH Ratio: The block in NAD+ regeneration leads to a decrease in the cellular NAD+/NADH ratio, which can impact the activity of other metabolic enzymes.[5]
-
Metabolic Rewiring: Cells compensate for the glycolytic block by shifting towards alternative metabolic pathways, most notably oxidative phosphorylation (OXPHOS) in the mitochondria.[6]
-
Increased Oxidative Stress: The metabolic shift can lead to an increase in reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[7]
The profound difference in potency between the two enantiomers makes them ideal for rigorous scientific inquiry. (R)-GNE-140 is approximately 18 times more potent than this compound, allowing researchers to use this compound as a negative control to confirm that the observed biological effects are due to specific LDHA inhibition rather than the compound's general chemical structure.[1][4][8]
Quantitative Data Summary
The biochemical and cellular potencies of the GNE-140 enantiomers are summarized below. Data for this compound is calculated based on the reported 18-fold potency difference from its (R)-enantiomer.
| Compound | Target | Biochemical IC50 | Cellular IC50 (Lactate Reduction) | Reference |
| (R)-GNE-140 | LDHA | 3 nM | 670 nM (MiaPaCa-2 cells) | [4][9] |
| LDHB | 5 nM | [4] | ||
| This compound | LDHA | ~54 nM (Calculated) | Not Reported | [1][4] |
| LDHB | ~90 nM (Calculated) | [1][4] | ||
| GNE-140 (Racemate) | LDHA | 3 nM | 3.04 µM (MDA-MB-231 cells) | [3][9] |
| LDHB | 5 nM | [9] |
Table 1: Biochemical and Cellular Potency of GNE-140 Enantiomers.
The metabolic consequences of treating cancer cells with potent LDHA inhibitors are significant. The table below outlines key metabolic changes observed upon treatment with GNE-140.
| Parameter | Cell Line | Treatment | Observation | Reference |
| Lactate Production | MiaPaCa-2 | GNE-140 | Profoundly inhibited | [9] |
| Glucose Consumption | MDA-MB-231 | GNE-140 (30-120 µM) | Inhibited | |
| Extracellular Acidification Rate (ECAR) | B16F10 | GNE-140 | Dose-dependent inhibition | [2] |
| Oxygen Consumption Rate (OCR) | Snu398 | GSK2837808A (LDHAi) | Increased at doses up to 3 µM | [10] |
| Cell Proliferation | MDA-MB-231 | GNE-140 | Inhibitory Growth (IG50) = 10.51 µM | [3] |
Table 2: Metabolic Effects of LDHA Inhibition.
Signaling Pathways and Logical Frameworks
The inhibition of LDHA by GNE-140 initiates a cascade of signaling events as the cell attempts to adapt to the metabolic stress.
Figure 1: Mechanism of LDHA inhibition by (R)-GNE-140.
This diagram illustrates how (R)-GNE-140 blocks the conversion of pyruvate to lactate, forcing pyruvate into the TCA cycle and oxidative phosphorylation. This compound serves as a less active control for this process.
Cancer cells can develop resistance to LDHA inhibition. This is often mediated by the activation of stress-response pathways that promote a switch to mitochondrial metabolism.
Figure 2: Acquired resistance pathway to LDHA inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The use of this compound as a negative control is implicit and recommended in each protocol to ensure observed effects are target-specific.
Protocol 1: LDHA Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on purified LDHA enzyme activity.
-
Reagents:
-
Assay Buffer: 50 mM Hepes (pH 7.2), 0.01% (v/v) Triton X-100, 2 mM DTT.
-
Enzyme: Purified recombinant human LDHA (1 nM final concentration).
-
Substrates: NADH (50 µM final), Pyruvate (50 µM final).
-
Compound: this compound or (R)-GNE-140, serially diluted in 100% DMSO.
-
-
Procedure:
-
In a 96-well plate, add the compound dilutions to a mixture of LDHA enzyme and NADH in assay buffer. The final DMSO concentration should be kept at 1%.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding pyruvate to all wells.
-
Immediately monitor the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 480 nm) over 10-15 minutes using a plate reader.
-
Calculate the rate of reaction (slope) for each concentration.
-
Determine the IC50 value by plotting the reaction rate against the log of the inhibitor concentration and fitting to a four-parameter logistic curve.
-
Protocol 2: Cellular Lactate Production Assay
This assay measures the effect of LDH inhibition on lactate secretion from cancer cells.
-
Cell Culture:
-
Plate cancer cells (e.g., MiaPaCa-2, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with serial dilutions of this compound and (R)-GNE-140 for a specified time (e.g., 6, 24, or 72 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Lactate Measurement:
-
Quantify the lactate concentration in the supernatant using a commercially available colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions.
-
Normalize the lactate concentration to cell number, determined by a separate cell viability assay (e.g., CellTiter-Glo® or MTT) performed on the same plate.
-
-
Analysis:
-
Calculate the cellular IC50 for lactate production inhibition.
-
Protocol 3: Metabolic Flux Analysis using Seahorse XF
This protocol assesses the real-time impact of LDH inhibition on glycolysis and mitochondrial respiration.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to (S)-GNE-140: Core Chemical and Physical Properties
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of (S)-GNE-140, a notable small molecule in the field of cancer metabolism research. Designed for researchers, scientists, and drug development professionals, this document compiles essential data, outlines relevant experimental methodologies, and visualizes key biological pathways associated with its molecular target.
Chemical and Physical Properties
This compound is the less active enantiomer of the potent Lactate Dehydrogenase A (LDHA) inhibitor, GNE-140.[1][2][3][4][5] Its chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| IUPAC Name | (6S)-3-[(2-chlorophenyl)sulfanyl]-5,6-dihydro-4-hydroxy-6-[4-(morpholin-4-yl)phenyl]-6-(thiophen-3-yl)pyridin-2(1H)-one | Inferred from (R)-enantiomer |
| CAS Number | 2003234-64-6 | [1][2][4] |
| Molecular Formula | C25H23ClN2O3S2 | [1][2][4] |
| Molecular Weight | 499.04 g/mol | [1][2][4] |
| Appearance | White to off-white or gray solid | [3] |
| Solubility | Soluble in DMSO (≥14.29 mg/mL) | [3] |
| Melting Point | Data not available for the (S)-enantiomer. | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years, -20°C for up to 1 year. | [3] |
Biological Context: The Role of Lactate Dehydrogenase A (LDHA)
This compound is primarily utilized as a control compound in studies targeting Lactate Dehydrogenase A (LDHA), an enzyme of significant interest in cancer therapy. LDHA catalyzes the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic shift is believed to provide cancer cells with a growth advantage.
The inhibition of LDHA is a therapeutic strategy aimed at disrupting the energy supply of cancer cells and inducing cell death. The more active enantiomer, (R)-GNE-140, is a potent inhibitor of LDHA. This compound, being approximately 18-fold less potent, serves as a valuable tool to differentiate on-target from off-target effects in experimental settings.
Signaling Pathways
The primary signaling pathway influenced by the inhibition of LDHA is the metabolic pathway of aerobic glycolysis. By blocking the conversion of pyruvate to lactate, LDHA inhibitors cause a buildup of pyruvate and a reduction in lactate levels. This disruption can lead to a decrease in ATP production from glycolysis and a shift towards oxidative phosphorylation.
In the context of acquired resistance to LDHA inhibitors like GNE-140, studies have implicated the activation of the AMPK-mTOR-S6K signaling pathway. This pathway can promote a metabolic shift towards oxidative phosphorylation, thereby bypassing the glycolytic blockade.
Below are diagrams illustrating these key pathways.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (S)-GNE-140's Role in Glycolysis-Dependent Cancer Studies
This technical guide provides a comprehensive overview of this compound, an inhibitor of Lactate Dehydrogenase A (LDHA), and its relevance in the study of glycolysis-dependent cancers. This document outlines the mechanism of action, presents key quantitative data, details experimental protocols, and provides visualizations of the associated signaling pathways.
This compound is the less active enantiomer of the potent LDHA inhibitor GNE-140.[1][2] GNE-140, as a racemic mixture and in its more active (R)-enantiomeric form, has been investigated for its ability to disrupt the metabolic processes that cancer cells rely on for proliferation and survival.[3] Understanding the activity of this compound, even as the less potent stereoisomer, is crucial for a complete understanding of the structure-activity relationship of this class of inhibitors.
Mechanism of Action
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[4] In this process, glucose is converted to lactate even in the presence of oxygen. This metabolic pathway is less efficient in ATP production compared to oxidative phosphorylation but provides cancer cells with the necessary building blocks for rapid proliferation.[5] Lactate dehydrogenase A (LDHA) is a critical enzyme in this pathway, catalyzing the conversion of pyruvate to lactate.[4][6]
GNE-140 functions as a potent and selective inhibitor of LDHA.[7] By blocking LDHA activity, GNE-140 prevents the regeneration of NAD+ required for glycolysis to continue, leading to a reduction in lactate production and an accumulation of pyruvate.[7] This disruption of the glycolytic flux can lead to decreased ATP production, increased oxidative stress, and ultimately, the inhibition of cancer cell proliferation and survival, particularly in tumors that are highly dependent on glycolysis.[4][7][8] this compound contributes to the overall activity of the racemic mixture, albeit to a lesser extent than its (R)-counterpart.[9][10]
Quantitative Data
The following tables summarize the available quantitative data for GNE-140 and its enantiomers. It is important to note that the (R)-enantiomer is significantly more potent than the (S)-enantiomer.
Table 1: Inhibitory Activity of GNE-140 Enantiomers against Lactate Dehydrogenase Isoforms
| Compound | Target | IC50 (nM) |
| (R)-GNE-140 | LDHA | 3[4][9][10][11] |
| (R)-GNE-140 | LDHB | 5[9][10][11] |
| GNE-140 (diastereomeric mixture) | LDHA | 22[7] |
Note: The (S)-enantiomer is noted to be 18-fold less potent than the (R)-enantiomer.[9][10]
Table 2: Cellular Activity of GNE-140 in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) |
| GNE-140 | MIA PaCa-2 (Pancreatic) | Lactate Reduction | 670[7][11] |
| GNE-140 | MIA PaCa-2 (Pancreatic) | Proliferation | 430[7] |
| GNE-140 | KP-2 (Pancreatic) | Proliferation | 430[7] |
| (R)-GNE-140 | Chondrosarcoma (IDH1 mutant) | Proliferation | 800[9][10] |
Table 3: Selectivity of GNE-140
| Compound | Target | IC50 (µM) |
| GNE-140 | MDH1/2 | >10[7] |
| GNE-140 | 301 Kinases | >1[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of LDHA in cancer cell metabolism and a general workflow for evaluating LDHA inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the evaluation of LDHA inhibitors like GNE-140.
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest (e.g., MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI with 5% FBS)
-
This compound stock solution (in DMSO)
-
384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in 384-well plates at a pre-determined optimal density to ensure they reach 75-80% confluency by the end of the assay.[10]
-
Allow cells to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound. A typical dose titration scheme might involve 6 to 10 concentrations.[10] Include a DMSO-only control.
-
Incubate the plates for 72 hours under standard cell culture conditions.[10]
-
After the incubation period, bring the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the absolute IC50 values by fitting the data to a four-parameter logistic curve.[10]
-
2. Lactate Production Assay
-
Objective: To measure the effect of this compound on lactate secretion by cancer cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Lactate assay kit (colorimetric or fluorometric)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound for a specified period (e.g., 6 or 24 hours).
-
After treatment, collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the lactate levels to the number of cells or total protein content in each well.
-
3. In Vivo Formulation Preparation
-
Objective: To prepare a solution of the compound suitable for administration in animal models.
-
Protocol Example (for oral administration):
-
Prepare a stock solution of the compound in DMSO (e.g., 14.3 mg/mL).[1]
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is clear.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL.[1]
-
The final solution should be prepared fresh on the day of use.[1]
-
Conclusion
This compound, as the less active enantiomer of the potent LDHA inhibitor GNE-140, plays a role in understanding the therapeutic potential of targeting cancer metabolism. While the (R)-enantiomer is the primary driver of the inhibitory activity, the study of both enantiomers is essential for a comprehensive structure-activity relationship analysis. The disruption of glycolysis through LDHA inhibition remains a promising strategy in the development of novel anticancer therapies, particularly for tumors exhibiting a high degree of glycolytic dependence. Further research into the specific roles and potential off-target effects of each enantiomer will continue to refine the development of this class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GNE-140 = 98 HPLC 2003234-63-5 [sigmaaldrich.com]
- 8. This compound [myskinrecipes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
Preliminary Investigation of (S)-GNE-140 Off-Target Effects: A Technical Guide
Abstract: (S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140. While the primary focus of GNE-140 research has been on its on-target effects of LDH inhibition in cancer metabolism, a comprehensive understanding of its selectivity and potential off-target effects is crucial for its development as a therapeutic agent. This technical guide provides a preliminary investigation into the off-target profile of the GNE-140 scaffold, with a specific focus on available data relevant to this compound. Due to the limited research on the (S)-enantiomer specifically, this document synthesizes findings from studies on racemic GNE-140 and its more active (R)-enantiomer to infer the potential off-target landscape. We present available quantitative data on kinase selectivity, detailed experimental protocols for assessing off-target effects, and visual representations of implicated signaling pathways.
Introduction
GNE-140 is a potent and selective inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] The compound exists as a racemate of (R)-GNE-140 and this compound.[2] The (R)-enantiomer is reportedly 18-fold more potent than the (S)-enantiomer in inhibiting LDHA.[3][4] While the on-target effects of GNE-140 on cellular metabolism are well-documented, its interactions with other cellular components, or "off-target" effects, are less characterized but equally important for a complete understanding of its biological activity. This guide collates the currently available data to provide a preliminary assessment of these off-target interactions.
Off-Target Selectivity Profile
The selectivity of a compound is a key determinant of its therapeutic window. Limited screening data is available for the GNE-140 scaffold against broader panels of enzymes.
Kinase Selectivity
A key area of concern for many small molecule inhibitors is off-target kinase activity. The GNE-140 racemate has been profiled against a panel of 301 kinases.
Table 1: Kinase and Dehydrogenase Selectivity of GNE-140
| Target Class | Number of Targets Tested | Result (IC50) | Citation |
| Kinases | 301 | >1 µM | [1] |
| Malate Dehydrogenase (MDH1/2) | 2 | >10 µM | [1] |
These results suggest that GNE-140 has a high degree of selectivity against the tested kinases and malate dehydrogenases, indicating a low probability of direct off-target effects within these enzyme families.
Enantiomer Potency
The differential potency between the (R) and (S) enantiomers for the primary target, LDHA, is significant.
Table 2: Enantiomeric Potency against Lactate Dehydrogenase Isoforms
| Compound | Target | IC50 | Citation |
| (R)-GNE-140 | LDHA | 3 nM | [3] |
| (R)-GNE-140 | LDHB | 5 nM | [3] |
| This compound | LDHA | Less active than (R)-enantiomer | [3] |
The lower potency of this compound on the primary target suggests that any observed biological effects at higher concentrations might be attributable to off-target interactions.
Impact on Cellular Signaling Pathways
Even with high selectivity for its primary target, a compound can induce downstream effects on cellular signaling pathways. Studies with racemic GNE-140 have identified modulation of key signaling cascades.
Inhibition of p38 MAPK and Akt Signaling
Treatment of breast cancer cells with GNE-140 has been shown to inhibit the phosphorylation of both p38 MAPK and Akt, particularly in the context of EGF-induced signaling.[2]
Acquired Resistance via AMPK/mTOR/S6K Signaling
Long-term treatment with GNE-140 can lead to acquired resistance in cancer cells. This resistance mechanism has been linked to the activation of the AMPK/mTOR/S6K signaling pathway, leading to an increase in oxidative phosphorylation (OXPHOS).[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate the off-target effects of this compound.
Kinase Selectivity Screening
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a primary screen, a final concentration of 1 µM is often used.
-
Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of active human kinases (e.g., 301 kinases as in the GNE-140 study).[1]
-
Assay Principle: The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate peptide by each kinase in the presence and absence of the test compound. Radiometric assays (e.g., [γ-³³P]-ATP) or fluorescence-based assays are common.
-
Procedure:
-
Dispense the kinase, substrate, and ATP solution into a multi-well plate.
-
Add this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (radioactivity or fluorescence).
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. For hits showing significant inhibition, perform dose-response curves to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
Objective: To quantify the effect of this compound on the phosphorylation status of key signaling proteins like Akt and p38 MAPK.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., pII breast cancer cells) to 70-80% confluency.[2]
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a predetermined time (e.g., 15 minutes) to activate the signaling pathway.[2]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, p-p38, and total p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cellular Metabolism Assay (Seahorse XF Analyzer)
Objective: To assess the metabolic shift towards oxidative phosphorylation as a mechanism of acquired resistance to this compound.
Methodology:
-
Cell Culture: Culture GNE-140-sensitive and resistant cell lines in a Seahorse XF cell culture plate.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator.
-
Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Run the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between the sensitive and resistant cell lines to identify a shift towards OXPHOS.
-
Conclusion
The preliminary investigation into the off-target effects of this compound, based on data from its racemate and (R)-enantiomer, suggests a favorable selectivity profile with minimal off-target kinase activity. However, the modulation of the p38 MAPK and Akt signaling pathways, as well as the emergence of resistance through the AMPK/mTOR/S6K pathway, highlight important biological consequences that may be independent of or downstream from direct LDH inhibition. These findings warrant further investigation, specifically with the isolated (S)-enantiomer, to fully characterize its off-target profile and therapeutic potential. The experimental protocols provided herein offer a framework for conducting such in-depth studies.
References
- 1. ≥98% (HPLC), lactate dehydrogenase (LDH) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S)-GNE-140 Lactate Dehydrogenase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140. Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation, even in the presence of oxygen (the Warburg effect). Inhibition of LDHA is a promising therapeutic strategy for targeting cancer metabolism. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against LDHA using a spectrophotometric assay.
Principle of the Lactate Dehydrogenase Assay
The enzymatic activity of lactate dehydrogenase is determined by monitoring the oxidation of NADH to NAD+ spectrophotometrically. LDH catalyzes the conversion of pyruvate to lactate, utilizing NADH as a cofactor, which is oxidized to NAD+ in the process. The decrease in absorbance at 340 nm, characteristic of NADH, is directly proportional to the LDH enzyme activity. By measuring the rate of this absorbance decrease in the presence of varying concentrations of an inhibitor like this compound, the half-maximal inhibitory concentration (IC50) can be determined.
Quantitative Data Summary
The inhibitory potency of GNE-140 and its enantiomers against human lactate dehydrogenase A (LDHA) and B (LDHB) is summarized in the table below. This compound is significantly less potent than its (R)-enantiomer.
| Compound | Target | IC50 (nM) | Fold Difference (R vs. S) |
| (R)-GNE-140 | LDHA | 3 | 18-fold more potent |
| LDHB | 5 | ||
| This compound | LDHA | ~54 (calculated) | |
| GNE-140 (racemate) | LDHA | Not explicitly stated |
Note: The IC50 for this compound is calculated based on the reported 18-fold lower potency compared to the (R)-enantiomer.
Experimental Protocols
This section details the protocol for determining the IC50 of this compound against purified human LDHA.
Materials and Reagents
-
This compound
-
Recombinant Human Lactate Dehydrogenase A (LDHA)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Sodium Pyruvate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 0.01% Triton X-100, and 1 mM DTT
-
DMSO (for compound dilution)
-
384-well, clear, flat-bottom microplates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Stock Solution Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer.
-
Pyruvate Stock Solution: Prepare a 100 mM stock solution of sodium pyruvate in the assay buffer.
-
LDHA Enzyme Stock Solution: Reconstitute recombinant human LDHA to a stock concentration of 1 mg/mL in the assay buffer. The final working concentration will need to be optimized to yield a linear reaction rate over the desired time course.
Assay Procedure
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to generate a range of concentrations for the IC50 curve. A typical 11-point, 3-fold serial dilution is recommended, starting from 1 mM.
-
In a separate 384-well plate (the compound plate), add 1 µL of each diluted compound concentration in duplicate. Also include wells with 1 µL of DMSO for the "no inhibitor" (100% activity) control and wells with a known potent LDH inhibitor as a positive control.
-
-
Enzyme and Substrate Preparation:
-
Prepare the Enzyme Mix by diluting the LDHA stock solution in assay buffer to a final concentration of 2X the desired final assay concentration (e.g., 2 nM for a final concentration of 1 nM).
-
Prepare the Substrate Mix by diluting the NADH and pyruvate stock solutions in assay buffer to final concentrations of 2X the desired final assay concentrations (e.g., 200 µM NADH and 400 µM pyruvate for final concentrations of 100 µM and 200 µM, respectively).
-
-
Assay Reaction:
-
To the compound plate containing the diluted this compound, add 25 µL of the Enzyme Mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Substrate Mix to each well. The final reaction volume will be 50 µL.
-
-
Data Acquisition:
-
Immediately after adding the substrate mix, place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes (kinetic read).
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of NADH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize Data:
-
The average rate from the DMSO-only wells represents 100% enzyme activity.
-
The average rate from the positive control wells represents 0% activity (or maximum inhibition).
-
Normalize the rates from the this compound treated wells as a percentage of the 100% activity control.
-
-
IC50 Determination:
-
Plot the normalized percentage of activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
LDHA Signaling Pathway in Cancer Metabolism
Caption: LDHA's role in cancer cell metabolism and its inhibition by this compound.
Experimental Workflow for this compound LDH Assay
Caption: Step-by-step workflow for the this compound LDH inhibition assay.
Application Notes and Protocols for Utilizing (S)-GNE-140 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140.[1][2] LDHA is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate.[3] In many cancer cells, this pathway, often termed the "Warburg effect," is upregulated to support rapid proliferation.[3] Inhibition of LDHA by compounds such as GNE-140 disrupts this metabolic process, leading to reduced lactate production, metabolic stress, and subsequent inhibition of cancer cell growth.[3][4] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its biological activity and mechanism of action. While this compound is less potent than its (R)-enantiomer, it can serve as a valuable tool for structure-activity relationship studies and as a negative control to validate the specific effects of the more active enantiomer.[5]
Mechanism of Action
This compound, as an LDHA inhibitor, competitively binds to the enzyme, preventing the conversion of pyruvate to lactate. This leads to a decrease in the NAD+/NADH ratio, which in turn can inhibit key glycolytic enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[6][7] The disruption of glycolysis results in reduced ATP production and an accumulation of glycolytic intermediates.[1] In some cellular contexts, prolonged inhibition of LDHA can lead to the activation of compensatory signaling pathways, such as the AMPK-mTOR-S6K pathway, to promote survival through alternative metabolic routes like oxidative phosphorylation.[8]
Data Presentation
The following tables summarize the inhibitory concentrations of GNE-140 (racemic mixture or the more active (R)-enantiomer, as specified) in various cancer cell lines. It is important to note that the (S)-enantiomer is significantly less active.
Table 1: IC50 Values of GNE-140 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of GNE-140 (racemate) | Reference |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.51 (IG50) | [9] |
| pII | Breast Cancer | ~200-300 | [4] |
| YS1.2 | Breast Cancer | ~200-300 | [4] |
| MCF10A | Normal Breast Epithelial | >300 |[4] |
Table 2: IC50 Values for Lactate Inhibition by GNE-140 (racemate)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.04 |[9] |
Table 3: Enzymatic IC50 Values of GNE-140 Enantiomers
| Enantiomer | Target | IC50 (nM) | Reference |
|---|---|---|---|
| (R)-GNE-140 | LDHA | 3 | [5] |
| (R)-GNE-140 | LDHB | 5 | [5] |
| this compound | LDHA | >18-fold less potent than (R)-enantiomer |[5] |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the effects of this compound.
Protocol 1: Cell Proliferation Assay (e.g., WST-1 or CCK-8)
This assay measures the metabolic activity of viable cells to determine the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
WST-1 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium and incubate overnight.[10]
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 µM to 500 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Production Assay
This assay quantifies the amount of lactate released into the cell culture medium, providing a direct measure of LDHA inhibition.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
24-well or 6-well cell culture plates
-
This compound stock solution
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Seed cells in a 24-well or 6-well plate and grow to ~70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 24 to 72 hours.
-
Collect the cell culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
-
Plot the lactate production against the this compound concentration to determine the IC50 for lactate inhibition.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to LDHA in a cellular context.[11] Ligand binding stabilizes the target protein, leading to a higher melting temperature.[11]
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes or a 384-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against LDHA
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Culture cells to a high density and treat with a high concentration of this compound (e.g., 10-50 µM) or vehicle control for 1 hour at 37°C.[12]
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and divide the lysate into aliquots in PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.[12]
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble LDHA in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble LDHA as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
Protocol 4: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the impact of this compound on proteins involved in metabolic and survival pathways.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies (e.g., anti-LDHA, anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with this compound at various concentrations and for different time points (e.g., 6, 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels relative to the loading control.
Mandatory Visualizations
Caption: Signaling pathway of this compound action and resistance.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 4. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. embopress.org [embopress.org]
- 7. Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CLIC1 and CLIC4 demonstrate cell protective antioxidant activity against UV exposure [frontiersin.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing (S)-GNE-140 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
(S)-GNE-140 is the less active enantiomer of GNE-140, a known inhibitor of Lactate Dehydrogenase A (LDHA).[1][2][3] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate. Inhibition of LDHA is a therapeutic strategy being explored in cancer metabolism research.[4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), ensuring solution integrity and suitability for various in vitro experimental applications.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| CAS Number | 2003234-64-6 | [1][2] |
| Molecular Weight | 499.04 g/mol | [1][2] |
| Formula | C₂₅H₂₃ClN₂O₃S₂ | [1][2] |
| Appearance | Off-white to gray solid | [2] |
| Purity | >98% | [6] |
| Solubility in DMSO | ≥ 14 mg/mL (approximately 28.05 mM) | [1][2] |
| Powder Storage | -20°C for 3 years or 4°C for 2 years | [2] |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | [2] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), hygroscopic DMSO can negatively impact solubility[2]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Ultrasonic bath (optional, for aiding dissolution)
-
Calibrated pipettes and sterile tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the volumes as needed for different desired concentrations.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[6]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.99 mg of this compound (Molecular Weight: 499.04 g/mol ).
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 4.99 mg of the compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][2]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][2]
-
Stock Solution Preparation Table
The following table provides the required volume of DMSO to prepare stock solutions of common concentrations from standard amounts of this compound powder.
| Mass of this compound | 1 mM | 5 mM | 10 mM |
| 1 mg | 2.0038 mL | 0.4008 mL | 0.2004 mL |
| 5 mg | 10.0192 mL | 2.0038 mL | 1.0019 mL |
| 10 mg | 20.0385 mL | 4.0077 mL | 2.0038 mL |
Visualizations
Signaling Pathway of LDHA Inhibition
This compound, although less potent than its (R)-enantiomer, acts by inhibiting Lactate Dehydrogenase A (LDHA).[1][2] LDHA is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. This process is often upregulated in cancer cells (the Warburg effect) to support rapid proliferation. By inhibiting LDHA, this compound can disrupt this metabolic pathway, leading to a decrease in lactate production and potentially impacting cancer cell growth and survival.[4][5]
Caption: Inhibition of the LDHA-mediated conversion of pyruvate to lactate by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for preparing a stock solution of this compound in DMSO.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|2003234-64-6|COA [dcchemicals.com]
Application Notes and Protocols: (S)-GNE-140 in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-GNE-140 is the less active enantiomer of GNE-140, a potent and selective inhibitor of lactate dehydrogenase (LDH), particularly LDHA.[1][2] GNE-140 targets the enzyme's active site, leading to a reduction in cellular lactate levels and an upregulation of pyruvate. This mechanism of action is particularly relevant in the context of cancer metabolism, as many tumor cells rely on glycolysis for proliferation and survival, a phenomenon known as the Warburg effect.[3][4] By inhibiting LDH, GNE-140 disrupts this metabolic pathway, affecting the growth of glycolysis-dependent cancer cells.
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized as more physiologically relevant systems compared to traditional 2D monolayers.[5][6][7] They better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and gene expression profiles observed in vivo.[6][8] Therefore, evaluating the efficacy of anti-cancer compounds like this compound in 3D models is crucial for predicting their clinical potential.
These application notes provide detailed protocols for utilizing this compound in 3D tumor spheroid models, from spheroid generation to endpoint analysis.
Mechanism of Action and Signaling Pathways
This compound, as part of the racemic mixture GNE-140, inhibits LDH, a critical enzyme in anaerobic glycolysis that converts pyruvate to lactate. This inhibition leads to decreased lactate production and a shift in cellular metabolism. Studies on the racemic GNE-140 have shown that its effects extend to key signaling pathways involved in cancer cell proliferation and survival. Specifically, GNE-140 has been observed to block the activation of p38 MAPK and Akt signaling pathways.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. abmole.com [abmole.com]
- 5. corning.com [corning.com]
- 6. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Implications of Three-Dimensional Cell Culture in Cancer Therapeutic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability with (S)-GNE-140 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GNE-140 is the less active enantiomer of GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA). LDHA is a critical enzyme in anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation, a phenomenon known as the Warburg effect. By inhibiting LDHA, GNE-140 disrupts lactate production, leading to metabolic stress and potentially reducing cancer cell proliferation and survival.[1] The more active enantiomer, (R)-GNE-140, has been shown to inhibit LDHA and LDHB with IC50 values of 3 nM and 5 nM, respectively, and is 18-fold more potent than the (S)-enantiomer.[2][3] These application notes provide detailed protocols for assessing the impact of this compound on cell viability using common in vitro assays.
Mechanism of Action
This compound, as an LDHA inhibitor, targets the metabolic machinery of cancer cells. LDHA catalyzes the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required for sustained glycolysis. Inhibition of LDHA leads to a decrease in lactate production and can disrupt the cellular redox balance by affecting NAD+/NADH ratios.[1] This metabolic disruption can induce cytostatic effects and, in some cases, cell death. Studies have shown that GNE-140 treatment can lead to growth arrest in various cancer cell lines.[4]
Signaling Pathways
LDHA inhibition by compounds like GNE-140 has been shown to impact several key signaling pathways involved in cell growth, survival, and metabolism. Acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, leading to increased oxidative phosphorylation. Furthermore, LDHA inhibitors have been observed to modulate the phosphorylation of p38 MAPK, ERK1/2, and Akt in cancer cells.
Caption: Signaling pathways affected by this compound.
Data Presentation
The following tables summarize typical concentration ranges and incubation times for GNE-140 (racemic mixture or R-enantiomer) from published studies. These can serve as a starting point for designing experiments with this compound, keeping in mind its lower potency.
Table 1: GNE-140 Concentration Ranges for Cell Viability Assays
| Cell Line | Concentration Range (µM) | Assay Type | Reference |
| MDA-MB-231 | 30 - 120 | Proliferation Assay | [4] |
| MIA PaCa-2 | 10 | Growth Arrest | [4] |
| Breast Cancer Cells (ER+ & ER-) | 200 - 300 | Proliferation Assay | [4] |
| A549 | 0.36 (IC50) | MTT Assay (72h) | [2] |
| MIA PaCa-2 | 0.48 (IC50) | MTT Assay (72h) | [2] |
| A673 | 2.63 (IC50) | CellTiter-Glo (48h) | [2] |
Table 2: GNE-140 Incubation Times for Cell Viability Assays
| Incubation Time | Observation | Cell Line(s) | Reference |
| 24 hours | Biochemical effects (lactic acid, mitochondrial potential) | MDA-MB-231 | [5] |
| 48 hours | Cytotoxicity (IC50 determination) | A673, MIA PaCa-2 | [2] |
| 72 hours | Antiproliferative activity (IC50 determination) | A549, MIA PaCa-2 | [2] |
| 1 and 4 days | Cell proliferation | pII cells | [4] |
| 7 days | Cytostatic effects | MDA-MB-231 | [5] |
Experimental Protocols
Below are detailed protocols for assessing cell viability following treatment with this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of diluted compound to the wells. Include vehicle and negative controls.
-
Incubation: Incubate the plate for the desired treatment duration at 37°C and 5% CO₂.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caption: Workflow for the CellTiter-Glo® assay.
Conclusion
The provided protocols offer a robust framework for assessing the effects of this compound on cancer cell viability. Due to the metabolic nature of its target, LDHA, it is crucial to carefully select the appropriate assay and optimize experimental parameters such as compound concentration and incubation time for each cell line. The data generated from these assays will be instrumental in elucidating the therapeutic potential of this compound and understanding its mechanism of action in different cancer contexts.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lactate Production with (S)-GNE-140
Introduction
(S)-GNE-140 is the less active enantiomer of GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA).[1] LDHA is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[2] This process is crucial for regenerating NAD+ to sustain high rates of glycolysis, a metabolic state often exploited by cancer cells known as the "Warburg effect".[3] Inhibition of LDHA by compounds like GNE-140 can disrupt the metabolic balance of highly glycolytic cells, leading to reduced lactate production and potential therapeutic effects.[3][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure changes in lactate production following treatment with this compound. The methodologies described herein are applicable for both in vitro cellular assays and can be adapted for various research needs.
Mechanism of Action of this compound
This compound, as part of the GNE-140 racemate, acts as a competitive inhibitor at the active site of LDHA.[5][6] By blocking LDHA, it prevents the reduction of pyruvate to lactate.[4] This inhibition leads to an accumulation of intracellular pyruvate and a decrease in the regeneration of NAD+ from NADH. The reduced NAD+/NADH ratio can subsequently inhibit upstream glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), thus suppressing overall glycolytic flux.[7] The primary and immediate effect measurable in the cellular environment is a decrease in the secretion of lactate.
Data Presentation
Quantitative data from lactate production assays should be summarized for clarity and ease of comparison.
Table 1: Inhibitory Effect of GNE-140 on Lactate Production
| Cell Line | Treatment | Concentration (µM) | Lactate Production (% of Control) | IC50 (µM) | Reference |
| MIA PaCa-2 | GNE-140 | 10 | Growth Arrest Observed | 0.43 | [4][5] |
| MDA-MB-231 | GNE-140 | 30-120 | Inhibition Observed | N/A | [4] |
| pII Cells | GNE-140 | 200-300 | Inhibition Observed | N/A | [4] |
| A375 | GNE-140 | Dose-dependent | Inhibition Observed | N/A | [3] |
| B16F10 | GNE-140 | Dose-dependent | Inhibition Observed | N/A | [3] |
Note: Data presented are for the racemate GNE-140, which includes the this compound enantiomer.
Table 2: Sample Data from a Colorimetric Lactate Assay
| Sample ID | Treatment | Absorbance (450 nm) | Lactate Conc. (mM) | % Inhibition |
| Control 1 | Vehicle (DMSO) | 0.852 | 5.2 | 0% |
| Control 2 | Vehicle (DMSO) | 0.848 | 5.1 | 0% |
| This compound 1 | 10 µM | 0.425 | 2.5 | 51.5% |
| This compound 2 | 10 µM | 0.430 | 2.6 | 49.5% |
| This compound 3 | 50 µM | 0.210 | 1.2 | 76.7% |
| This compound 4 | 50 µM | 0.215 | 1.3 | 74.8% |
Experimental Protocols
Protocol 1: Measurement of Extracellular Lactate
This protocol describes the measurement of lactate secreted into the cell culture medium. It is a common and straightforward method to assess the effect of this compound on cellular metabolism.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
96-well plates (or other culture vessels)
-
Phosphate-buffered saline (PBS)
-
Commercial L-Lactate Assay Kit (colorimetric or fluorometric)[8][9][10]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow cells to attach overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle-only control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours). The optimal time will depend on the cell type and the specific research question.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.[11] Be careful not to disturb the cell monolayer.
-
Sample Preparation: If the culture medium contains high levels of protein (e.g., from serum) that may interfere with the assay, deproteinize the samples.[10] This can be done using a 10 kDa molecular weight cut-off spin filter or by perchloric acid (PCA) precipitation followed by neutralization.[10][12]
-
Lactate Assay:
-
Prepare a standard curve using the lactate standards provided in the assay kit.[8]
-
Add the prepared samples and standards to a new 96-well plate.
-
Prepare and add the reaction mixture from the assay kit to each well.
-
Incubate the plate according to the manufacturer's instructions (e.g., 30 minutes at 37°C).[8][9]
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit protocol.[8][9]
-
Data Analysis: Calculate the lactate concentration in each sample by comparing its reading to the standard curve. Normalize the lactate concentration to the cell number or total protein content to account for differences in cell proliferation.
Protocol 2: Measurement of Intracellular Lactate
This protocol is for quantifying the amount of lactate present within the cells. It requires cell lysis and careful sample preparation to remove interfering substances.
Materials:
-
All materials from Protocol 1
-
Ice-cold PBS
-
Reagents for cell lysis and deproteinization (e.g., perchloric acid (PCA) and potassium hydroxide (KOH) or a commercial kit)[12][13]
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit (e.g., BCA)
Methodology:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 1 (steps 1-3).
-
Cell Harvesting:
-
After incubation, place the culture plate on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add a small volume of a deproteinizing solution (e.g., 14% PCA) and scrape the cells.[12] For suspension cells, pellet the cells by centrifugation, wash with PBS, and then resuspend in the deproteinizing solution.[12]
-
-
Deproteinization and Neutralization:
-
Incubate the cell lysate on ice for 5-10 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes at 4°C to pellet the precipitated protein.[10]
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the acidic supernatant with a suitable base (e.g., KOH).[12][13]
-
Centrifuge again to remove the precipitated salt. The resulting supernatant contains the intracellular lactate.
-
-
Protein Quantification: The protein pellet from the deproteinization step can be used to quantify total protein content for normalization. Resuspend the pellet in an appropriate buffer and perform a protein assay (e.g., BCA).[12]
-
Lactate Assay and Data Analysis: Perform the lactate assay on the neutralized supernatant as described in Protocol 1 (steps 6-7). Normalize the calculated lactate concentration to the total protein amount determined in step 4.
Troubleshooting
Table 3: Common Issues and Solutions in Lactate Measurement
| Problem | Potential Cause | Suggested Solution |
| High background signal | - Culture medium components (e.g., pyruvate) interfering with the assay. | - Use a background control well containing only the culture medium.[8] - Use a phenol red-free medium if it interferes with the colorimetric reading. |
| Low or no signal | - Low cell number or low metabolic activity. | - Increase cell seeding density or extend the incubation time. - Ensure the assay kit is not expired and reagents are prepared correctly. |
| High variability between replicates | - Inconsistent cell seeding. - Pipetting errors. - Cell death affecting results. | - Use a multichannel pipette for reagent addition.[8] - Ensure a single-cell suspension before seeding. - Check cell viability (e.g., with a Trypan Blue assay) after treatment. |
| Inaccurate standard curve | - Improper dilution of standards. - Incorrect incubation time or temperature. | - Prepare fresh standards for each experiment. - Strictly follow the kit's instructions for incubation. |
| Intracellular assay inconsistency | - Incomplete cell lysis or deproteinization. - Incomplete neutralization. | - Ensure thorough mixing during lysis. - Use a pH meter to confirm the final pH of the sample is within the optimal range for the assay enzyme.[12][13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNE-140 = 98 HPLC 2003234-63-5 [sigmaaldrich.com]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. abcam.com [abcam.com]
- 11. academic.oup.com [academic.oup.com]
- 12. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy and Pharmacodynamic Evaluation of (S)-GNE-140 in Mouse Models of Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140.[1][2] While its counterpart, (R)-GNE-140, has demonstrated significant inhibition of LDHA, the in vivo characterization of this compound is crucial for understanding its potential off-target effects, its role as a negative control in experiments involving the racemic mixture or the (R)-enantiomer, or to explore any unexpected biological activities. LDHA is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells, making it a compelling target for anticancer therapies.[3][4] These application notes provide a detailed experimental design for evaluating the in vivo efficacy and pharmacodynamics of this compound in human tumor xenograft mouse models.
Core Requirements:
This document outlines the necessary protocols for establishing tumor models, preparing and administering the compound, monitoring tumor growth and animal welfare, and performing pharmacodynamic analyses to assess target engagement. The provided methodologies are based on established practices for preclinical in vivo studies.[5][6][7]
Data Presentation: Summary of Experimental Design and Parameters
For clarity and ease of comparison, all quantitative data related to the experimental design should be meticulously recorded and summarized. The following tables provide a template for organizing this information.
Table 1: Animal Model and Tumor Cell Line Characteristics
| Parameter | Description |
| Mouse Strain | e.g., NOD scid gamma (NSG) mice, Athymic Nude-Foxn1nu |
| Age and Sex | e.g., 6-8 week old female mice |
| Cancer Cell Line | e.g., MIA PaCa-2 (pancreatic), A549 (lung), or a relevant Patient-Derived Xenograft (PDX) model |
| Source of Cells/Tissue | e.g., ATCC, collaborator, or commercial PDX provider |
| Implantation Site | e.g., Subcutaneous (right flank), Orthotopic (e.g., pancreas, lung) |
| Initial Cell Inoculum/Tissue Size | e.g., 5 x 106 cells in 100 µL of Matrigel, 2-3 mm3 tissue fragment |
Table 2: Dosing and Treatment Schedule
| Parameter | Group 1: Vehicle Control | Group 2: this compound | Group 3: (R)-GNE-140 (Optional Comparator) | Group 4: Positive Control (e.g., Gemcitabine) |
| Number of Animals per Group | n = 8-10 | n = 8-10 | n = 8-10 | n = 8-10 |
| Compound Formulation | e.g., 0.5% Methylcellulose in sterile water | This compound in 0.5% Methylcellulose | (R)-GNE-140 in 0.5% Methylcellulose | Appropriate vehicle for the compound |
| Dose Level (mg/kg) | 0 | e.g., 50, 100, 200 | e.g., 50, 100, 200 | Clinically relevant dose |
| Route of Administration | e.g., Oral gavage (PO), Intraperitoneal (IP) | e.g., Oral gavage (PO), Intraperitoneal (IP) | e.g., Oral gavage (PO), Intraperitoneal (IP) | e.g., Intravenous (IV), Intraperitoneal (IP) |
| Dosing Frequency | e.g., Once daily (QD), Twice daily (BID) | e.g., Once daily (QD), Twice daily (BID) | e.g., Once daily (QD), Twice daily (BID) | e.g., Once every three days (Q3D) |
| Duration of Treatment | e.g., 21 days or until tumor volume reaches endpoint | e.g., 21 days or until tumor volume reaches endpoint | e.g., 21 days or until tumor volume reaches endpoint | e.g., 21 days or until tumor volume reaches endpoint |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture: Culture the selected cancer cell line (e.g., MIA PaCa-2) according to the supplier's recommendations. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using a method like trypan blue exclusion; viability should be >95%.[8]
-
Cell Inoculation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Animal Implantation: Anesthetize the mice (e.g., using isoflurane). Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.[9]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into the treatment groups outlined in Table 2.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tissue Acquisition: Obtain fresh human tumor tissue from a consented patient under Institutional Review Board (IRB) approval.
-
Tissue Preparation: In a sterile environment, dissect the tumor tissue into small fragments of approximately 2-3 mm3.[5]
-
Animal Implantation: Anesthetize immunodeficient mice (e.g., NSG mice). Make a small incision on the flank and implant a single tumor fragment subcutaneously.[9][10] Close the incision with surgical clips or sutures.
-
Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a volume of approximately 1000-1500 mm3, the mouse is euthanized, and the tumor is harvested and can be passaged to subsequent cohorts of mice for expansion.
-
Cohort Generation: For the efficacy study, implant tumor fragments into a larger cohort of mice. Once tumors reach the desired size (e.g., 100-150 mm3), randomize the animals into treatment groups.
Compound Preparation and Administration
-
Formulation: Prepare the vehicle control and the this compound formulation as described in Table 2. Ensure the compound is well-suspended before each administration.
-
Administration: Administer the compound or vehicle to the mice via the chosen route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule.[11][12][13] The volume of administration should be appropriate for the size of the mouse (typically 5-10 mL/kg for oral gavage).
In Vivo Efficacy Assessment
-
Tumor Volume Measurement: Measure tumor dimensions with digital calipers 2-3 times per week throughout the study.
-
Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity. Significant weight loss (>15-20%) may necessitate euthanasia.
-
Clinical Observations: Monitor the animals daily for any clinical signs of distress, such as changes in posture, activity, or grooming.
-
Study Endpoints: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm3), after a fixed duration of treatment, or if signs of excessive toxicity are observed.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine the significance of any observed anti-tumor effects.
Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: At the end of the study, or at specified time points after the final dose, euthanize a subset of mice from each group. Immediately collect tumor tissue and other relevant organs.
-
Tissue Processing: For protein analysis, snap-freeze the tissue in liquid nitrogen. For immunohistochemistry, fix the tissue in 10% neutral buffered formalin.
-
Western Blotting: Homogenize the frozen tumor tissue and extract proteins. Perform western blotting to analyze the levels of LDHA and downstream markers of the glycolytic pathway.
-
Immunohistochemistry (IHC): Stain the formalin-fixed, paraffin-embedded tissue sections with antibodies against LDHA and proliferation markers (e.g., Ki-67) to assess target engagement and effects on cell proliferation within the tumor.
Mandatory Visualizations
Signaling Pathway of LDHA Inhibition
Caption: Simplified signaling pathway of LDHA inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 6. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 7. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Implanting PDX Tissue into SCID mice [protocols.io]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. glpbio.com [glpbio.com]
Application Notes and Protocols for Evaluating Metabolic Flux with (S)-GNE-140
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140. The (R)-enantiomer, (R)-GNE-140, is reportedly 18-fold more potent in its inhibitory activity against LDHA[1][2]. GNE-140, as a racemate or as its more active (R)-enantiomer, targets the final step of anaerobic glycolysis, the conversion of pyruvate to lactate, which is catalyzed by lactate dehydrogenase A (LDHA). In many cancer cells, this pathway, known as the Warburg effect, is upregulated to support rapid proliferation. Inhibition of LDHA with compounds like GNE-140 can disrupt the metabolic flux of these cells, leading to decreased lactate production and reduced cell growth, particularly in glycolysis-dependent cancers[3][4].
These application notes provide detailed protocols for evaluating the impact of this compound on cellular metabolic flux, with a focus on measuring glycolytic activity. Due to the limited availability of specific quantitative data for the (S)-enantiomer, data for the more potent (R)-enantiomer and the racemate are provided for comparative purposes. It is anticipated that this compound will exhibit significantly lower potency in these assays.
Signaling Pathway Inhibition
This compound, as an LDHA inhibitor, directly interferes with the central carbon metabolism pathway of glycolysis. By blocking the conversion of pyruvate to lactate, it disrupts the regeneration of NAD+ required for sustained high rates of glycolysis.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of GNE-140 and its enantiomers. Note the significantly higher potency of the (R)-enantiomer compared to what is expected for the (S)-enantiomer.
| Compound | Target | IC50 (nM) | Cell Line | Assay | Reference |
| (R)-GNE-140 | LDHA | 3 | - | Enzymatic Assay | [1][2] |
| LDHB | 5 | - | Enzymatic Assay | [1][2] | |
| GNE-140 (racemate) | LDHA | 3 | - | Enzymatic Assay | [5] |
| LDHB | 5 | - | Enzymatic Assay | [5] | |
| Lactate Production | 670 | MiaPaCa-2 | Cellular Assay | ||
| Cell Proliferation | 430 | MiaPaCa-2 & KP-2 | Cellular Assay | ||
| This compound | LDHA | Less active enantiomer | - | - | [6] |
Experimental Protocols
Evaluation of Glycolytic Flux using the Seahorse XF Glycolysis Stress Test
This protocol measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus glycolysis.
Materials:
-
This compound
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose)
-
Seahorse XF Base Medium
-
L-glutamine
-
Cells of interest
-
Seahorse XF96 or XF24 cell culture microplates
-
Seahorse XF Analyzer
Protocol:
Day 1: Cell Seeding
-
Culture cells to be tested under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (typically 2 x 10^4 to 8 x 10^4 cells/well).
-
Incubate the plate overnight in a humidified 37°C CO2 incubator.
Day 2: Seahorse XF Assay
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with L-glutamine (typically 2 mM). Warm to 37°C and adjust the pH to 7.4.
-
Remove the cell culture medium from the plate and wash the cells twice with the prepared assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Prepare stock solutions of this compound and the glycolysis stress test components (Glucose, Oligomycin, 2-DG) in the assay medium at the desired concentrations.
-
Load the injector ports of the sensor cartridge with the compounds for sequential injection:
-
Port A: this compound or vehicle control, followed by Glucose (typically 10 mM final concentration).
-
Port B: Oligomycin (typically 1 µM final concentration).
-
Port C: 2-Deoxyglucose (2-DG) (typically 50 mM final concentration).
-
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure baseline ECAR before and after each injection.
Measurement of Cellular Glucose Uptake
This protocol utilizes a glucose analog, 2-deoxyglucose (2-DG), which is taken up by cells and phosphorylated, trapping it intracellularly.
Materials:
-
This compound
-
2-Deoxy-D-[3H]glucose or a non-radioactive glucose uptake assay kit
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Phloretin (glucose transporter inhibitor)
-
Scintillation counter and fluid (for radioactive method) or plate reader (for colorimetric/fluorometric/luminescent methods)
Protocol:
-
Seed cells in a multi-well plate and culture overnight.
-
The next day, wash the cells with warm PBS and starve them in serum-free medium for 3-4 hours.
-
Treat the cells with various concentrations of this compound or vehicle control in KRPH buffer for a predetermined time (e.g., 1-6 hours).
-
Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (or the non-radioactive analog) to each well and incubate for 10-20 minutes at 37°C.
-
To determine non-specific uptake, include control wells treated with a glucose transport inhibitor like phloretin.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
For the radioactive method, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the manufacturer's instructions for the specific kit to measure the accumulated 2-DG6P.
Colorimetric Measurement of Lactate Production
This assay quantifies the amount of lactate secreted into the cell culture medium.
Materials:
-
This compound
-
Lactate Assay Kit (Colorimetric)
-
Cells of interest and culture medium
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 6, 24, or 48 hours).
-
At the end of the incubation, collect a sample of the cell culture medium from each well.
-
Centrifuge the medium samples to remove any cellular debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves preparing a reaction mixture containing a lactate probe and enzyme mix.
-
Incubate the reaction for the recommended time (e.g., 30 minutes at room temperature).
-
Measure the absorbance at the specified wavelength (e.g., 450 nm or 570 nm) using a microplate reader.
-
Calculate the lactate concentration in each sample by comparing the absorbance to a standard curve generated with known lactate concentrations.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
Conclusion
The protocols outlined in these application notes provide a framework for researchers to evaluate the effects of this compound on cellular metabolic flux. By utilizing techniques such as the Seahorse XF Glycolysis Stress Test, glucose uptake assays, and lactate production measurements, investigators can characterize the metabolic consequences of LDHA inhibition with this compound. Given the established lower potency of the (S)-enantiomer, it is recommended to test a wide range of concentrations and to use the more active (R)-GNE-140 or the GNE-140 racemate as positive controls for assay validation and comparative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (S)-GNE-140 in Studying Acquired Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140. While its counterpart, (R)-GNE-140, actively inhibits LDHA and LDHB with high potency, this compound serves as an essential negative control in research settings.[1][2][3] Its use allows for the delineation of on-target effects of LDHA inhibition from any potential off-target effects of the chemical scaffold. These application notes provide a comprehensive guide to utilizing this compound in the investigation of acquired drug resistance mechanisms to LDHA inhibitors.
Acquired resistance to targeted cancer therapies is a significant clinical challenge. Studies involving the racemic mixture or the active enantiomer of GNE-140 have elucidated key mechanisms by which cancer cells evade the cytotoxic effects of LDHA inhibition. These primarily involve a metabolic shift towards oxidative phosphorylation (OXPHOS) and the upregulation of the LDHB isoform.[4][5]
This document outlines detailed protocols for inducing and characterizing resistance to LDHA inhibitors, with a focus on how this compound can be integrated into these workflows as a critical experimental control.
Mechanisms of Acquired Resistance to LDHA Inhibition
Research has identified two primary mechanisms of acquired resistance to GNE-140:
-
Metabolic Reprogramming: Cancer cells can develop resistance by activating the AMPK-mTOR-S6K signaling pathway. This activation leads to an increase in mitochondrial biogenesis and a subsequent shift from glycolysis to oxidative phosphorylation (OXPHOS) for energy production.[4][5]
-
Target Isoform Upregulation: Another mechanism of resistance involves the upregulation of the Lactate Dehydrogenase B (LDHB) isoform. Increased levels of LDHB can compensate for the inhibition of LDHA, allowing for the continued conversion of pyruvate to lactate and regeneration of NAD+.
Data Presentation
Table 1: Inhibitory Activity of GNE-140 Enantiomers
| Compound | Target | IC50 (nM) | Potency Fold Difference | Reference |
| (R)-GNE-140 | LDHA | 3 | ~18-fold more potent | [6][7][8] |
| (R)-GNE-140 | LDHB | 5 | [6][7][8] | |
| This compound | LDHA | Less active enantiomer | [1][2][3] |
Table 2: Cellular Activity of (R)-GNE-140 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 0.670 (lactate production) | Submicromolar potency in proliferation assays | [9] |
| IDH1-mutant Chondrosarcoma | Bone Cancer | 0.8 | [6][7] | |
| Panel of 347 Cancer Cell Lines | Various | Inhibits 37 cell lines at 5 µM | [6][7] |
Experimental Protocols
Protocol 1: Generation of LDHA Inhibitor-Resistant Cancer Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to an LDHA inhibitor, such as (R)-GNE-140. This compound should be used in a parallel culture as a negative control to monitor for non-specific adaptations.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
(R)-GNE-140
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multi-well spectrophotometer or luminometer
Procedure:
-
Determine the initial IC50 of (R)-GNE-140:
-
Plate cells in 96-well plates at a predetermined optimal density.
-
The following day, treat the cells with a serial dilution of (R)-GNE-140 (e.g., from 0.01 µM to 100 µM). Use DMSO as a vehicle control.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Assess cell viability and calculate the IC50 value.
-
-
Induce Resistance:
-
Culture the parental cell line in the presence of (R)-GNE-140 at a concentration equal to the IC20 (a concentration that inhibits growth by 20%).
-
In a parallel flask, culture the parental cell line with an equivalent concentration of this compound to control for any effects of long-term exposure to the chemical scaffold. Also, maintain a vehicle (DMSO) treated culture.
-
Monitor cell growth. When the cells in the (R)-GNE-140 culture resume a normal growth rate, subculture them and gradually increase the concentration of (R)-GNE-140 in a stepwise manner (e.g., by 1.5 to 2-fold increments).
-
At each concentration step, allow the cells to adapt and resume normal proliferation before the next concentration increase.
-
Periodically determine the IC50 of (R)-GNE-140 in the resistant population to monitor the development of resistance. A significant increase in IC50 (e.g., >5-fold) indicates the establishment of a resistant cell line.
-
Cryopreserve cells at various stages of resistance development.
-
Protocol 2: Analysis of the AMPK-mTOR Signaling Pathway by Western Blot
This protocol is for assessing the activation state of key proteins in the AMPK-mTOR pathway in parental and LDHA inhibitor-resistant cells.
Materials:
-
Parental and resistant cell lysates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-AMPKα (Thr172), AMPKα, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, LDHB, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse parental and resistant cells (treated with vehicle, (R)-GNE-140, or this compound for a specified time) with ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control. Compare the phosphorylation status and total protein levels between parental and resistant cells.
-
Protocol 3: Measurement of Oxidative Phosphorylation (OXPHOS) using a Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration and OXPHOS.
Materials:
-
Parental and resistant cells
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed parental and resistant cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of:
-
Oligomycin: to inhibit ATP synthase and measure ATP-linked respiration.
-
FCCP: to uncouple the mitochondrial membrane and measure maximal respiration.
-
Rotenone/Antimycin A: to inhibit Complex I and III and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between parental and resistant cells.
-
Protocol 4: Lentiviral Overexpression of LDHB
This protocol provides a general method for overexpressing LDHB in a target cell line to validate its role in conferring resistance to LDHA inhibitors.
Materials:
-
HEK293T cells
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Lentiviral expression vector containing the human LDHB cDNA or a control vector (e.g., empty or expressing a fluorescent protein)
-
Transfection reagent (e.g., Lipofectamine® or PEI)
-
Target cancer cell line
-
Polybrene
-
Puromycin (if the vector contains a puromycin resistance gene)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the LDHB expression vector (or control vector) and the packaging and envelope plasmids.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells.
-
The next day, infect the cells with the lentiviral supernatant in the presence of polybrene (e.g., 4-8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
-
Selection and Validation:
-
If applicable, select for transduced cells using puromycin.
-
Validate the overexpression of LDHB by Western blot.
-
-
Functional Assays:
-
Perform cell viability assays with (R)-GNE-140 on the LDHB-overexpressing and control cells to determine if LDHB overexpression confers resistance.
-
Visualizations
Caption: Acquired resistance to (R)-GNE-140 involves metabolic reprogramming via the AMPK-mTOR pathway and upregulation of LDHB.
Caption: Workflow for generating and characterizing LDHA inhibitor-resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. glpbio.com [glpbio.com]
- 4. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (R)-GNE-140 | Dehydrogenase | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
(S)-GNE-140 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-GNE-140. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the less active enantiomer of GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA).[1][2] LDHA is a key enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate. By inhibiting LDHA, this compound disrupts the Warburg effect, a metabolic phenotype characterized by increased glycolysis even in the presence of oxygen, which is common in cancer cells. This inhibition leads to a reduction in lactate production and can impact cancer cell proliferation and survival.[3][4]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a poorly soluble compound. The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).[5][6][7] For other organic solvents, it is advisable to perform small-scale solubility tests before preparing a large stock solution. It is practically insoluble in water.
Troubleshooting Guide: Solubility Issues
Problem: this compound is not fully dissolving in DMSO or is precipitating out of solution.
This is a common issue due to the hydrophobic nature of this compound. Here are several solutions and a detailed protocol to improve solubility.
Solution 1: Standard Dissolution Protocol in DMSO
For preparing a stock solution in DMSO, follow these steps:
Experimental Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration. It is crucial to use newly opened or properly stored anhydrous DMSO as it is hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds.[5]
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, gently heat the solution to 37°C for 5-10 minutes.[6] A water bath or a heating block can be used.
-
Following heating, sonicate the solution in an ultrasonic bath for 10-15 minutes.[6]
-
Visually inspect the solution for any remaining particulate matter. If the solution is not clear, repeat the heating and sonication steps.
-
Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Solution 2: Preparation of Aqueous Working Solutions using Co-solvents
For many biological assays, a final working solution in an aqueous buffer is required. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause precipitation. Using a co-solvent or a specific formulation can prevent this.
Experimental Protocol (Formulation with PEG300 and Tween 80):
This protocol is adapted from formulations used for the more active (R)-enantiomer and is a common strategy for poorly soluble compounds.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 0.5 volumes of Tween 80 to the DMSO/PEG300 mixture and mix until clear.
-
Slowly add 4.5 volumes of saline or your desired aqueous buffer to the mixture while vortexing gently. This should result in a clear solution.
Note: The final concentration of the compound and the solvents should be tested for compatibility with your specific experimental system (e.g., cell culture) to avoid solvent-induced toxicity.
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| DMSO | ≥ 14.29 mg/mL[5] | ≥ 28.63 mM |
| DMSO | 14 mg/mL[1] | 28.05 mM |
| DMSO | 2 mg/mL | 4.01 mM |
| Methanol | Soluble (qualitative)[7] | - |
| Water | Insoluble[8] | - |
Note: The reported solubility in DMSO varies across different suppliers. It is recommended to start with a lower concentration and gradually increase it if needed.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of Lactate Dehydrogenase A (LDHA)
This compound targets a critical step in cancer cell metabolism. The following diagram illustrates the position of LDHA in the glycolytic pathway and the impact of its inhibition.
Caption: Inhibition of LDHA by this compound blocks pyruvate to lactate conversion.
Experimental Workflow: Assessing the Effect of this compound on Cell Viability
This workflow outlines a typical experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Caption: Workflow for determining the IC50 of this compound in cancer cells.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolysis in Cancer Therapy and Tumor Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. (R)-GNE-140 | Dehydrogenase | TargetMol [targetmol.com]
Technical Support Center: Improving the In Vivo Stability of GNE-140 Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-140 compounds. The information provided aims to address common challenges related to the in vivo stability and efficacy of this potent lactate dehydrogenase (LDH) inhibitor.
Troubleshooting Guide
Issue: Poor In Vivo Efficacy Despite High In Vitro Potency
Question: My GNE-140 compound demonstrates excellent in vitro activity (low nM IC50), but it shows minimal or no antitumor effect in my in vivo models, even at high doses (e.g., 100-400 mg/kg). What are the potential reasons for this discrepancy?
Answer: The observed disconnect between in vitro potency and in vivo efficacy of GNE-140 is a documented challenge. Several factors, primarily related to its pharmacokinetic properties, can contribute to this issue. The most likely culprits are rapid metabolism and clearance, and potentially poor solubility leading to low bioavailability at higher doses.
Possible Causes and Troubleshooting Steps:
-
Metabolic Instability: GNE-140 may be rapidly metabolized in vivo, leading to sub-therapeutic concentrations at the tumor site.
-
Troubleshooting:
-
Conduct in vitro metabolic stability assays: Use liver microsomes or hepatocytes from the animal species used in your in vivo studies (e.g., mouse, rat) to determine the intrinsic clearance of your GNE-140 compound. (See Experimental Protocols for a detailed methodology).
-
Identify metabolic hotspots: If the compound is unstable, perform metabolite identification studies to pinpoint the sites on the molecule that are susceptible to metabolism.
-
Structural Modification: Based on metabolite ID, consider synthesizing analogs with improved metabolic stability. For instance, replacing metabolically labile groups, such as esters, with more stable functionalities like amides has been shown to be an effective strategy for similar compounds.[1]
-
-
-
Rapid Clearance: Even if metabolically stable to some extent, the compound might be quickly cleared from circulation.
-
Troubleshooting:
-
Perform a pilot pharmacokinetic (PK) study: Administer a single dose of GNE-140 both intravenously (IV) and orally (PO) to a small group of animals and collect plasma samples at various time points. This will help determine key PK parameters like half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F). (See Experimental Protocols for a general procedure).
-
Analyze PK data: A short half-life and high clearance would confirm rapid elimination as a major issue.
-
-
-
Poor Solubility and Formulation Issues: GNE-140 is a lipophilic molecule with low aqueous solubility. This can lead to poor absorption from the GI tract after oral administration, especially at higher doses, and may cause precipitation upon injection for IV administration.
-
Troubleshooting:
-
Assess solubility: Determine the solubility of your GNE-140 compound in various pharmaceutically relevant solvents and buffers.
-
Optimize formulation: For oral administration, consider using a formulation that enhances solubility, such as a solution in a vehicle containing solubilizing agents like DMSO and Kolliphor HS15.[1] For IV administration, a carefully designed formulation is critical to prevent precipitation. This may involve the use of co-solvents, cyclodextrins, or lipid-based formulations.
-
Particle size reduction: For oral formulations of solid GNE-140, reducing the particle size (micronization or nanocrystal formulation) can increase the surface area and improve the dissolution rate.
-
-
-
Tumor Microenvironment (TME) Factors: The highly glycolytic and acidic TME can sometimes limit the effectiveness of LDH inhibitors.
-
Troubleshooting:
-
Consider local administration: Intratumoral injection has been shown to be effective for some LDH inhibitors, suggesting that achieving high local concentrations can overcome some of the limitations of systemic administration.[1]
-
Combination therapy: The metabolic plasticity of some tumors allows them to switch to alternative energy pathways like oxidative phosphorylation (OXPHOS) when glycolysis is inhibited.[2] Combining GNE-140 with an OXPHOS inhibitor (e.g., phenformin) may prevent this resistance mechanism.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of GNE-140 in mice?
A1: A commonly used vehicle for oral administration of GNE-140 in mice is a solution of 5% DMSO and 5% Kolliphor HS15 in saline.[1] For intravenous administration, a formulation that ensures the compound remains in solution is crucial to avoid precipitation and potential toxicity.
Q2: Are there any known pharmacokinetic data for GNE-140?
A2: While comprehensive public data is limited, some information is available for the active enantiomer, (R)-GNE-140, in mice. It has been reported to have low clearance and high oral bioavailability when administered at a low dose of 5 mg/kg. However, at higher oral doses (50-200 mg/kg), it displays greater in vivo exposure, which might suggest saturation of metabolic pathways.[3] It is important to note that other studies have pointed towards rapid clearance as a reason for its poor in vivo efficacy at therapeutic doses.
Q3: What are the potential metabolic pathways for GNE-140?
A3: The specific metabolic pathways of GNE-140 have not been extensively published. However, as GNE-140 contains a pyridinone core, it may undergo metabolic reactions common to this class of compounds. These can include oxidation, hydroxylation, and glucuronidation.[4][5][6][7] To understand the specific metabolic fate of your GNE-140 compound, it is recommended to perform in vitro metabolism studies using liver microsomes or hepatocytes followed by metabolite identification using LC-MS/MS.
Q4: How can I synthesize a more stable analog of GNE-140?
A4: A key strategy to enhance in vivo stability is to identify and replace metabolically labile functional groups. For a related series of LDH inhibitors, an ester bond was found to be unstable in plasma. Replacing this ester with an amide bond resulted in a more stable compound.[1] If your GNE-140 analog contains such labile groups, this would be a primary area for chemical modification.
Quantitative Data Summary
The following table summarizes the available in vitro potency data for GNE-140 and highlights the need for further pharmacokinetic studies.
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Potency | |||
| LDHA IC50 | 3 nM | Cell-free | [1] |
| LDHB IC50 | 5 nM | Cell-free | [3] |
| Cellular Lactate Production IC50 | 670 nM | MiaPaCa-2 | |
| Pharmacokinetics ((R)-GNE-140) | |||
| Clearance (CLp) | Low | Mouse | [3] |
| Oral Bioavailability (F) | High (at 5 mg/kg) | Mouse | [3] |
| In Vivo Efficacy | Modest antitumor activity | Mouse (B16F10 xenograft) | [1] |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of a GNE-140 compound.
Materials:
-
GNE-140 compound
-
Pooled liver microsomes (from the relevant species, e.g., mouse, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the GNE-140 compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm the phosphate buffer, liver microsomes, and GNE-140 compound at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the GNE-140 compound (typically at 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining GNE-140 compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) / (mg microsomal protein/mL)).
Pilot Pharmacokinetic Study in Mice
Objective: To determine the basic pharmacokinetic profile of a GNE-140 compound after intravenous and oral administration.
Materials:
-
GNE-140 compound
-
Appropriate formulation for IV and PO administration
-
Male CD-1 mice (or other appropriate strain)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight before dosing.
-
Intravenous (IV) Administration:
-
Administer the GNE-140 compound via tail vein injection at a specific dose (e.g., 1-5 mg/kg).
-
Collect blood samples (e.g., via retro-orbital or tail-nick bleeding) at various time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
-
Oral (PO) Administration:
-
Administer the GNE-140 compound via oral gavage at a specific dose (e.g., 10-50 mg/kg).
-
Collect blood samples at various time points (e.g., 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
-
Process the blood samples immediately by centrifuging to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the GNE-140 compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, CL, Vd, and F.
Visualizations
Caption: Putative metabolic pathway of GNE-140.
Caption: Experimental workflow for improving in vivo stability.
Caption: Troubleshooting decision tree for GNE-140.
References
- 1. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (S)-GNE-140 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (S)-G.N.E.-140 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S)-GNE-140 and what is its mechanism of action?
This compound is the less active enantiomer of GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA). LDHA is a key enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate. By inhibiting LDHA, GNE-140 disrupts glycolysis, leading to a reduction in lactate production and an increase in pyruvate levels. This can selectively affect the proliferation and survival of cancer cells that are highly dependent on glycolysis for their energy production, a phenomenon known as the "Warburg effect".
Q2: What is the difference between this compound, (R)-GNE-140, and GNE-140 racemate?
GNE-140 exists as two enantiomers, this compound and (R)-GNE-140. The (R)-enantiomer is significantly more potent than the (S)-enantiomer. Specifically, (R)-GNE-140 is reported to be 18 times more potent than its S-isomer. GNE-140 racemate is a mixture containing equal amounts of both the (R) and (S) enantiomers. When planning experiments, it is crucial to know which form of the compound you are using, as the optimal concentration will vary significantly.
Q3: What is a typical starting concentration range for this compound in cell culture?
Direct experimental data on the optimal concentration for this compound is limited in publicly available literature. Most studies focus on the more active (R)-enantiomer or the racemic mixture. Based on the significantly lower potency of the (S)-isomer, a higher concentration range would be required to achieve similar biological effects as the (R)-isomer. For the racemic GNE-140, concentrations in the range of 30-120 µM have been used in MDA-MB-231 breast cancer cells. For the potent (R)-GNE-140, inhibitory concentrations (IC50) are in the nanomolar to low micromolar range for sensitive cell lines. Therefore, for this compound, it is advisable to start with a broad concentration range, potentially from 10 µM up to 200 µM or higher, and perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare a stock solution of this compound?
This compound is typically supplied as a solid. A stock solution can be prepared by dissolving the compound in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | Concentration of this compound is too low due to its lower potency. | Perform a dose-response experiment with a wider and higher concentration range (e.g., 10 µM to 500 µM). |
| Cell line is not dependent on glycolysis for survival. | Profile the metabolic phenotype of your cell line (e.g., measure lactate production). Consider using cell lines known to be glycolytically active. Pancreatic cancer cell lines like MIA PaCa-2 are known to be sensitive to LDHA inhibition. | |
| Incorrect enantiomer used. | Verify the identity and purity of your compound. Whenever possible, use the more potent (R)-GNE-140 for stronger effects. | |
| High levels of cell death, even at low concentrations. | Cell line is extremely sensitive to LDHA inhibition. | Lower the concentration range in your dose-response experiments. |
| Off-target effects of the compound at high concentrations. | Ensure the observed effects are specific to LDHA inhibition by performing rescue experiments (e.g., supplementing with lactate or pyruvate) or using a structurally unrelated LDHA inhibitor as a control. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). | |
| Inconsistent results between experiments. | Instability of the compound in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variations in cell density or growth phase. | Standardize cell seeding density and ensure cells are in the exponential growth phase at the time of treatment. | |
| Contamination of cell culture. | Regularly check for and test for mycoplasma and other contaminants. |
Data Presentation
Table 1: In Vitro Activity of GNE-140 Enantiomers and Racemate
| Compound | Target | IC50 | Cell Line | Notes |
| (R)-GNE-140 | LDHA | 3 nM | Cell-free assay | 18-fold more potent than (S)-enantiomer. |
| (R)-GNE-140 | LDHB | 5 nM | Cell-free assay | |
| GNE-140 (racemate) | LDHA | 22 nM | Cell-free assay | |
| GNE-140 (racemate) | Cellular Lactate Reduction | 670 nM | MIA PaCa-2 | |
| GNE-140 (racemate) | Cell Proliferation | 430 nM | MIA PaCa-2 & KP-2 | |
| (R)-GNE-140 | Cell Proliferation | 0.8 µM | IDH1-mutant Chondrosarcoma | |
| GNE-140 (racemate) | Glucose Utilization / Lactate Production | 30-120 µM | MDA-MB-231 | |
| GNE-140 (racemate) | Cell Proliferation | 200-300 µM | ER+ and ER- breast cancer cells |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the end of the assay.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. A suggested starting range is from 1 mM down to 1 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: After allowing the cells to adhere overnight, remove the medium and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound action and resistance.
Technical Support Center: Managing Off-Target Effects of Lactate Dehydrogenase Inhibitors
Welcome to the technical support center for researchers utilizing lactate dehydrogenase (LDH) inhibitors. This resource provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects associated with LDH inhibitors?
A: While designed to inhibit the conversion of pyruvate to lactate, small molecule LDH inhibitors can interact with other cellular components, leading to a range of off-target effects.[1] These can be broadly categorized as:
-
Interaction with other NAD(P)H-dependent enzymes: Due to structural similarities in the cofactor binding site, inhibitors may affect other dehydrogenases or oxidoreductases. For example, while the inhibitor FX11 was found to be selective for LDHA over GAPDH, the potential for off-target binding remains a concern for other inhibitors.[2]
-
Mitochondrial Toxicity: Some LDH inhibitors, particularly at higher concentrations, can directly impair mitochondrial function, affecting processes like the electron transport chain and oxygen consumption independent of LDH inhibition.[3]
-
Kinase Inhibition: Certain chemical scaffolds used for LDH inhibitors may have an affinity for the ATP-binding pocket of various kinases, leading to unintended modulation of signaling pathways.
-
General Cytotoxicity: Non-specific toxicity can arise from the chemical properties of the compound itself, leading to effects like membrane disruption or induction of apoptosis through mechanisms unrelated to LDH.[4] For instance, the LDH inhibitor FX11 was shown to induce significant oxidative stress and cell death, which could be partially reversed by antioxidants, suggesting a component of its activity might involve redox stress unrelated to direct LDH inhibition.[2]
Q2: My cells are showing significant toxicity at inhibitor concentrations that only partially inhibit LDH activity. Is this an off-target effect?
A: This is a strong indication of a potential off-target effect or an unexpected on-target consequence. The intended on-target effect is the reduction of lactate production.[5] If widespread cell death occurs before this is achieved, consider the following:
-
Metabolic Vulnerability: The cell line may be exquisitely sensitive to even minor perturbations in glycolytic flux, leading to a rapid collapse in cellular ATP levels and subsequent cell death.[2]
-
Off-Target Toxicity: The inhibitor may be hitting a secondary target that is critical for cell survival and is more potently inhibited than LDH.
-
Compound-Specific Effects: The inhibitor molecule itself could be inducing oxidative stress or other toxic responses.[2][4] For example, the inhibitor GNE-140 has been shown to induce compensatory increases in oxygen consumption, which could lead to elevated reactive oxygen species (ROS) and subsequent toxicity in sensitive cell lines.[6][7]
Refer to the Troubleshooting Guide TS-1 to systematically dissect this issue.
Q3: How can I distinguish between a true on-target phenotype and an off-target effect?
A: This is a critical validation step. No single experiment is definitive, so a multi-pronged approach is recommended:
-
Use Structurally Unrelated Inhibitors: Test whether a different, structurally distinct LDH inhibitor can replicate the observed phenotype. If two different classes of LDH inhibitors produce the same biological effect, it is more likely to be an on-target phenomenon.[8]
-
Genetic Knockdown/Knockout: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to specifically reduce or eliminate LDHA and/or LDHB expression.[9] If the phenotype of genetic knockdown matches that of pharmacologic inhibition, it strongly supports an on-target mechanism.[2]
-
Rescue Experiments: In an LDHA knockout/knockdown background, the addition of an LDH inhibitor should have a diminished effect compared to wild-type cells. Conversely, overexpressing LDHA or LDHB can sometimes confer resistance to inhibitors.[8]
-
Target Engagement Assays: Directly measure if the compound is binding to LDH in the cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding at relevant concentrations.
The logical flow for this process is outlined in the diagram below.
Caption: Logic diagram for validating on-target vs. off-target effects.
Troubleshooting Guides
TS-1: Issue - Unexpectedly High Cytotoxicity
You observe significant cell death at inhibitor concentrations lower than the biochemical IC50 for LDH or where lactate production is minimally affected.
Experimental Workflow:
Caption: Workflow for troubleshooting unexpectedly high cytotoxicity.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome / Interpretation |
| Potent Off-Target Effect | Run a counterscreen against a panel of common off-targets (e.g., kinases, other dehydrogenases).[10] | If a potent off-target is identified, the cytotoxicity is likely mediated by this secondary target. Consider using a more selective inhibitor. |
| Compound-Induced Oxidative Stress | Co-treat cells with the LDH inhibitor and an antioxidant like N-acetylcysteine (NAC).[2] | If NAC rescues the cytotoxic phenotype, it suggests the cell death is mediated by reactive oxygen species (ROS), which may be an off-target effect.[2] |
| Cell Line Hypersensitivity | Compare the effect in your cell line to a panel of other cell lines with varying metabolic profiles (e.g., oxidative vs. glycolytic). | If toxicity is restricted to your specific cell line, it may have a unique metabolic vulnerability to LDH inhibition. |
| Assay Interference | Run a control plate with the inhibitor in cell-free media to check for interference with the viability assay reagent (e.g., MTT, resazurin). | If the inhibitor directly reacts with the assay reagent, it will produce a false positive. Switch to an orthogonal viability assay (e.g., CellTiter-Glo).[11] |
TS-2: Issue - Assay Signal Interference (NADH Autofluorescence)
Your fluorescence-based assay readout is inconsistent or shows high background, especially when measuring LDH activity directly.
Background: The LDH reaction consumes NADH, which is autofluorescent (Excitation ~340 nm, Emission ~460 nm).[12][13] Many small molecule inhibitors are also fluorescent and can interfere with this readout, leading to false positives (compound fluorescence) or false negatives (quenching).[12][14][15][16]
Solutions & Mitigation Strategies:
-
Pre-read the compound plate: Before adding reagents, read the fluorescence of your compound plate at the assay wavelengths to identify interfering molecules.
-
Switch to a Coupled, Red-Shifted Assay: Use a diaphorase/resazurin coupled assay.[12][14] In this system, the NADH produced by LDH is used by the diaphorase enzyme to convert weakly fluorescent resazurin into the highly fluorescent resorufin, which is measured at a longer wavelength (Excitation ~550 nm, Emission ~585 nm).[12] This shift dramatically reduces interference from blue-fluorescent compounds.[16]
-
Use an Orthogonal Method: Confirm hits using a non-fluorescence-based method, such as a colorimetric assay measuring the reduction of a tetrazolium salt (e.g., WST-1, XTT) or mass spectrometry.[11][17]
Key Experimental Protocols
Protocol 1: Cellular Lactate Production Assay (Colorimetric)
This protocol measures the on-target effect of an LDH inhibitor by quantifying lactate secreted into the cell culture medium.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the LDH inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours). The time should be sufficient to observe a significant change in lactate levels but short enough to avoid confounding effects from cell death.
-
Supernatant Collection: Carefully collect a small aliquot (e.g., 10-20 µL) of the culture medium from each well.
-
Lactate Measurement: Use a commercial colorimetric lactate assay kit according to the manufacturer's instructions. These kits typically use lactate oxidase and a peroxidase to generate a colored product that can be measured on a plate reader (e.g., at OD 570 nm).
-
Normalization: In a parallel plate treated identically, perform a cell viability assay (e.g., CellTiter-Glo) to normalize the lactate production to the number of viable cells.
-
Data Analysis: Calculate the IC50 value for lactate production by fitting the normalized data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that the inhibitor binds to LDH inside intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the LDH inhibitor at the desired concentration or with a vehicle control for a short period (e.g., 1-2 hours) in culture medium.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Protein Quantification (Western Blot): Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble LDHA remaining at each temperature by Western Blot using an anti-LDHA antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble LDHA as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to the right for the inhibitor-treated sample confirms target engagement.
Signaling Pathway Considerations
LDH inhibition does not occur in a vacuum. It fundamentally alters the cell's metabolic and redox state, which can have significant downstream consequences.
Caption: Cellular consequences of LDH inhibition, including potential off-target effects.
Key Pathway Implications:
-
Redox Imbalance: LDH is critical for regenerating NAD+ from NADH. Inhibition of LDHA leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio.[2][5] This redox stress can impact numerous cellular processes.
-
Metabolic Rewiring: By blocking the conversion of pyruvate to lactate, inhibitors force pyruvate into the mitochondria to fuel the TCA cycle and oxidative phosphorylation.[2] This can increase oxygen consumption and subsequent ROS production, leading to oxidative stress.[2][6]
-
Glutamine Dependence: Some studies have shown that when glycolysis is inhibited via LDHA suppression, cells may increase their uptake and dependence on glutamine to fuel the TCA cycle as a compensatory mechanism.[18] This represents a potential vulnerability that could be exploited therapeutically but also a confounding factor in interpreting experimental results.
References
- 1. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 6. JCI - Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models [jci.org]
- 7. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial NADH Fluorescence is Enhanced by Complex I Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-GNE-140 and Management of Hygroscopic DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-GNE-140, with a specific focus on challenges related to the use of hygroscopic dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is DMSO a commonly used solvent for reactions like the synthesis of this compound, and what is the primary challenge associated with its use?
A1: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an excellent medium for many organic reactions.[1] For the synthesis of complex molecules like this compound, its ability to solubilize reactants and intermediates can be highly advantageous. However, the primary challenge with DMSO is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can negatively impact moisture-sensitive reactions, potentially leading to lower yields, formation of byproducts, and difficulties in purification.
Q2: How does the presence of water in DMSO affect the synthesis of this compound?
-
Reaction with sensitive reagents: Water can react with and quench strong bases, organometallics, or other water-sensitive reagents that may be used in the synthesis.
-
Side reactions: The presence of water can promote hydrolysis of intermediates or the final product.
-
Reduced reaction rates: For reactions where water is a product, its presence in the solvent can inhibit the reaction equilibrium.
-
Solubility issues: The polarity of the solvent mixture changes with water content, which can affect the solubility of reactants and products.[2][3] In fact, product information for this compound specifically notes that hygroscopic DMSO can negatively impact its solubility.[3][4]
Q3: How can I determine the water content in my DMSO?
A3: The most common method for determining water content in DMSO is the Karl Fischer (KF) titration.[5][6] However, it's important to be aware that DMSO can interfere with the stoichiometry of the KF reaction, potentially leading to inaccurate results, especially with volumetric titration.[7][8] Coulometric KF is often more suitable for samples with low water content (<1% w/w).[5] For accurate results, it is recommended to use fresh KF reagents and to analyze only small sample sizes of DMSO.[8]
Q4: What are the best practices for storing and handling DMSO to minimize water absorption?
A4: To minimize water absorption, DMSO should be stored in a tightly sealed container, preferably with a septum or in a desiccator.[1] When dispensing the solvent, use a dry syringe and needle and work under an inert atmosphere (e.g., nitrogen or argon).[9] Avoid leaving the DMSO container open to the air for extended periods.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Wet DMSO | Dry the DMSO prior to use using an appropriate method (see Experimental Protocols section). Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. |
| Reagent Decomposition | If using water-sensitive reagents, ensure they are of high purity and handled under strictly anhydrous conditions. |
| Solubility Issues | Confirm that all starting materials are fully dissolved in the DMSO. Sonication may be required.[10] Note that wet DMSO can reduce the solubility of this compound and potentially its precursors.[3][4] |
Problem 2: Formation of Impurities or Byproducts
| Possible Cause | Troubleshooting Step |
| Hydrolysis | The presence of water may be causing hydrolysis of starting materials, intermediates, or the final product. Ensure rigorously dry conditions. |
| Side Reactions with Solvent | At elevated temperatures (above 90°C), DMSO can decompose.[11] Ensure the reaction temperature is appropriate and controlled. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| High Boiling Point of DMSO | DMSO has a high boiling point (189°C), making it difficult to remove by rotary evaporation.[1] |
| * Aqueous Workup: If the product is not water-soluble, dilute the reaction mixture with a large volume of water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer multiple times with water to remove residual DMSO.[1] | |
| * Lyophilization (Freeze-Drying): For water-soluble products, lyophilization can be an effective method to remove both water and DMSO.[1] | |
| Product Precipitation Issues | If precipitating the product by adding an anti-solvent like water, the particle size may be too fine for easy filtration. |
| * Controlled Precipitation: Try adding the anti-solvent slowly or adding the reaction mixture to the anti-solvent. Performing the precipitation at a different temperature (e.g., adding to hot water and allowing to cool) may improve particle size.[12] | |
| * Centrifugation: If filtration is difficult, consider using a centrifuge to pellet the product.[12] |
Quantitative Data
Table 1: Effect of DMSO Volume on Water Recovery via Karl Fischer Titration
This table illustrates how increasing the amount of DMSO in a sample can lead to lower recovery of a known amount of water when measured by volumetric Karl Fischer titration, highlighting the interference of DMSO with this analytical method.[7]
| Sample Composition | Hydranal-Composite 5 Consumption (mL) | Water Quantity Detected (mg) | Recovery Rate (%) |
| 20 mg H₂O | 3.81 | 20.00 | 100.0 |
| 20 mg H₂O + 1.0 mL DMSO | 3.80 | 19.95 | 99.75 |
| 20 mg H₂O + 2.0 mL DMSO | 3.77 | 19.79 | 98.95 |
| 20 mg H₂O + 5.0 mL DMSO | 3.71 | 19.48 | 97.40 |
| 20 mg H₂O + 10.0 mL DMSO | 3.49 | 18.32 | 91.60 |
Experimental Protocols
Protocol 1: Drying of DMSO using Molecular Sieves
This protocol describes a common and effective method for drying DMSO.
-
Activation of Molecular Sieves: Place 4Å molecular sieves in a round-bottom flask and heat under vacuum with a heat gun or in an oven at >200°C for several hours. Allow to cool to room temperature under an inert atmosphere.
-
Drying Procedure: Add the activated molecular sieves to the DMSO to be dried (approximately 50 g of sieves per 1 L of DMSO).
-
Stirring: Stir the mixture under an inert atmosphere for at least 24 hours.
-
Storage: Store the dried DMSO over the molecular sieves in a tightly sealed container, preferably with a septum for easy and safe dispensing.
Protocol 2: Generalized Moisture-Sensitive Reaction Step for this compound Synthesis
This protocol provides a generalized workflow for a hypothetical moisture-sensitive step in the synthesis of this compound, incorporating best practices for handling hygroscopic DMSO.
-
Glassware Preparation: All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus while flushing with a dry inert gas (e.g., nitrogen or argon). Maintain a slight positive pressure of the inert gas throughout the reaction, using a bubbler to monitor the flow.[9]
-
Solvent and Reagent Transfer: Transfer the required volume of dry DMSO to the reaction flask via a dry syringe. Add any other anhydrous reagents or solutions of starting materials in dry DMSO via syringe.
-
Reaction Execution: Perform the reaction at the desired temperature, ensuring continuous stirring and maintenance of the inert atmosphere.
-
Workup: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution if compatible). Proceed with the chosen workup procedure (e.g., aqueous extraction or precipitation) as described in the troubleshooting guide.
Visualizations
References
- 1. Using DMSO as solvent, how to remove the reaction effectively | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pages2.honeywell.com [pages2.honeywell.com]
- 8. fishersci.se [fishersci.se]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. (R)-GNE-140 | Dehydrogenase | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Overcoming Rapid Clearance of GNE-140 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the rapid in vivo clearance of the lactate dehydrogenase (LDH) inhibitor, GNE-140.
Frequently Asked Questions (FAQs)
Q1: What is GNE-140 and why is its rapid clearance a concern?
A1: GNE-140 is a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1] While GNE-140 demonstrates significant anti-proliferative effects in various cancer cell lines in vitro, its efficacy in in vivo animal models is often limited.[1] This discrepancy is primarily attributed to its rapid clearance from the systemic circulation, which prevents the compound from achieving and maintaining therapeutically relevant concentrations at the tumor site for a sufficient duration.[1] Sustained inhibition of LDHA is often necessary to exert a significant anti-tumor effect.[2]
Q2: What is the evidence for the rapid clearance of GNE-140?
A2: Several studies have highlighted the poor pharmacokinetic profile of GNE-140. For instance, in a MIA PaCa-2 human pancreatic cancer xenograft model, GNE-140 failed to show significant anti-tumor activity even at high doses (e.g., 400 mg/kg).[1] While the compound can rapidly engage its target, as evidenced by a transient reduction in the lactate-to-pyruvate ratio in tumors within 30 minutes of administration, this effect is not sustained.[3] This lack of sustained target inhibition is a direct consequence of its rapid clearance.
Q3: What are the potential mechanisms behind the rapid clearance of GNE-140?
A3: The exact metabolic pathways responsible for the rapid clearance of GNE-140 are not extensively detailed in publicly available literature. However, for small molecules, rapid clearance is typically due to one or a combination of the following:
-
Extensive first-pass metabolism: After oral administration, the drug is absorbed from the gut and passes through the liver, where it can be heavily metabolized by enzymes such as cytochrome P450s (CYPs) before reaching systemic circulation.
-
Rapid systemic metabolism: Even after entering the bloodstream, the compound may be quickly broken down by metabolic enzymes in the liver and other tissues.
-
Active transport and excretion: The compound may be a substrate for efflux transporters that actively pump it out of cells and into the bile or urine for elimination.
Q4: Are there any known pharmacokinetic parameters for GNE-140 in mice?
A4: While precise, comprehensive pharmacokinetic data such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) for GNE-140 are not consistently reported across the literature, one source indicates it has a low clearance (Clp) and high oral bioavailability at a low dose of 5 mg/kg in mice. However, it also states that higher doses (50-200 mg/kg) are necessary for greater in vivo exposure, suggesting that the clearance mechanisms may become saturated at higher concentrations. The lack of sustained efficacy even at high doses points towards a very short half-life. Researchers should aim to determine these parameters in their specific animal model and experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered when working with GNE-140 in animal studies and provides potential solutions.
Issue 1: Lack of In Vivo Efficacy Despite High In Vitro Potency
-
Problem: GNE-140 is effective in cell culture but shows little to no anti-tumor effect in your animal model.
-
Potential Cause: Insufficient tumor exposure due to rapid systemic clearance.
-
Troubleshooting Steps:
-
Verify Target Engagement: Before embarking on long-term efficacy studies, confirm that GNE-140 is reaching the tumor and inhibiting its target. This can be done by measuring the lactate-to-pyruvate ratio in tumor tissue at early time points (e.g., 30 minutes to a few hours) after a single dose.[3] A significant decrease in this ratio indicates target engagement.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic (PK) study to determine the key PK parameters (t½, Cmax, AUC) of GNE-140 in your animal model. This will provide quantitative data on how quickly the compound is being cleared.
-
Alternative Dosing Strategies:
-
Increase Dosing Frequency: If the half-life is very short, consider more frequent administrations (e.g., twice or three times daily) to maintain a baseline therapeutic concentration.
-
Continuous Infusion: For more controlled exposure, consider continuous infusion via an osmotic pump.
-
-
Formulation Optimization: The formulation of GNE-140 can significantly impact its absorption and bioavailability. Experiment with different formulation strategies to improve its solubility and absorption.[4][5] (See Experimental Protocols section for more details).
-
Alternative Administration Route: Systemic administration (e.g., oral gavage, intraperitoneal injection) may not be optimal. One study demonstrated that intratumoral injection of a different LDHA inhibitor, which also had poor systemic efficacy, resulted in significant tumor growth inhibition.[1] This localizes the drug at the site of action, bypassing systemic clearance.
-
Issue 2: High Variability in Animal Responses
-
Problem: You observe a wide range of tumor growth inhibition or other responses among animals in the same treatment group.
-
Potential Cause: Inconsistent drug absorption and bioavailability due to formulation issues or administration technique.
-
Troubleshooting Steps:
-
Refine Formulation: Ensure your formulation is homogenous and stable. For suspensions, ensure consistent particle size and re-suspend thoroughly before each administration.
-
Standardize Administration Technique: For oral gavage, ensure proper technique to minimize variability in delivery to the stomach.[6][7] For injections, ensure consistent depth and location.
-
Monitor Animal Health: Factors such as stress, diet, and underlying health conditions can affect drug metabolism and clearance. Ensure all animals are healthy and housed under identical conditions.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability on the statistical significance of your results.
-
Data Presentation
Table 1: In Vitro Potency of GNE-140
| Parameter | Cell Line | Value | Reference |
| LDHA IC₅₀ | - | 3 nM | [1] |
| LDHB IC₅₀ | - | 5 nM | Not specified |
| Anti-proliferative IC₅₀ | MIA PaCa-2 | Not specified | [1] |
Note: IC₅₀ values can vary between different cell lines and assay conditions. It is recommended to determine the IC₅₀ in your cell line of interest.
Table 2: Template for In Vivo Pharmacokinetic Parameters of GNE-140 in Mice
| Parameter | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| GNE-140 | Oral Gavage | User-defined | User-determined | User-determined | User-determined | User-determined |
| GNE-140 | Intravenous | User-defined | User-determined | User-determined | User-determined | User-determined |
This table should be populated with data generated from your own pharmacokinetic studies, as these values can be influenced by the animal strain, sex, age, and formulation used.
Experimental Protocols
1. Protocol for Murine Pharmacokinetic Study of a Small Molecule Inhibitor
This protocol provides a general framework for conducting a pharmacokinetic study in mice.
-
Animal Model: Select the appropriate mouse strain, age, and sex for your study.
-
Groups:
-
Group 1: Intravenous (IV) administration (for determining absolute bioavailability).
-
Group 2: Oral gavage (PO) or other desired route of administration.
-
Typically, 3-5 mice per time point or a serial bleeding approach with fewer animals.
-
-
Formulation:
-
IV Formulation: Dissolve GNE-140 in a vehicle suitable for intravenous injection, such as a solution containing DMSO, PEG300, and saline. The final DMSO concentration should be low (e.g., <10%) to avoid toxicity.
-
Oral Formulation: GNE-140 can be formulated as a solution or suspension. For a solution, co-solvents like PEG400, propylene glycol, or Tween 80 can be used.[8] For a suspension, a suspending agent like carboxymethylcellulose (CMC) is often used.
-
-
Administration:
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Blood can be collected via retro-orbital bleeding, submandibular bleeding, or terminal cardiac puncture. Process the blood to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of GNE-140 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.
2. Protocol for Formulation Optimization of GNE-140
This protocol outlines steps to improve the oral bioavailability of GNE-140.
-
Solubility Assessment: Determine the solubility of GNE-140 in various pharmaceutically acceptable solvents and co-solvents (e.g., water, PBS of different pH, ethanol, PEG400, propylene glycol, Cremophor EL, Tween 80).
-
Formulation Screening:
-
Co-solvent Systems: Prepare solutions of GNE-140 in different combinations of co-solvents. Assess for precipitation upon dilution with aqueous media to mimic dilution in the gastrointestinal tract.
-
Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) by mixing GNE-140 with oils, surfactants, and co-surfactants.[5]
-
Amorphous Solid Dispersions: Create solid dispersions of GNE-140 with hydrophilic polymers (e.g., PVP, HPMC) using techniques like spray drying or hot-melt extrusion.
-
-
In Vitro Dissolution Testing: Perform dissolution studies on the most promising formulations to assess the rate and extent of drug release in simulated gastric and intestinal fluids.
-
In Vivo Pharmacokinetic Evaluation: Select the top-performing formulations from in vitro testing and evaluate their pharmacokinetic profiles in mice as described in the protocol above.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing poor in vivo efficacy of GNE-140.
Caption: GNE-140 inhibits the conversion of pyruvate to lactate by targeting LDHA.
Caption: Relationship between rapid clearance and poor in vivo efficacy of GNE-140.
References
- 1. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. scribd.com [scribd.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Strategies to Prevent Acquired Resistance to LDHA Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Lactate Dehydrogenase A (LDHA) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to LDHA inhibitors?
A1: Acquired resistance to LDHA inhibitors can arise from several mechanisms, primarily:
-
Upregulation of LDHB: Cancer cells can compensate for LDHA inhibition by upregulating the expression of LDHB, the other major LDH isoform. This provides an alternative enzyme to convert pyruvate to lactate, thus bypassing the effect of the LDHA inhibitor.[1]
-
Mutations in the LDHA Drug-Binding Site: Specific mutations in the LDHA gene can alter the structure of the drug-binding site, reducing the affinity of the inhibitor for the enzyme and rendering it less effective.[1]
-
Metabolic Plasticity and Activation of Oxidative Phosphorylation (OXPHOS): Tumor cells can adapt their metabolism to become less reliant on glycolysis and more dependent on OXPHOS for ATP production. This metabolic shift is often driven by the activation of the AMPK-mTOR-S6K signaling pathway.[2][3]
-
Activation of Survival Signaling Pathways: The stress induced by LDHA inhibition can trigger pro-survival pathways, such as the GCN2-ATF4 signaling cascade. This can lead to the upregulation of nutrient transporters (e.g., SLC1A5) and an increase in the uptake of essential amino acids, which helps cells to withstand the metabolic insult.
Q2: What are the main strategies to prevent or overcome acquired resistance to LDHA inhibitors?
A2: The most promising strategies involve combination therapies that target the identified resistance mechanisms:
-
Co-inhibition of OXPHOS: Combining LDHA inhibitors with drugs that target mitochondrial respiration, such as the biguanide phenformin, can prevent the metabolic shift to OXPHOS and re-sensitize resistant cells.[2][4]
-
Targeting the AMPK-mTOR-S6K Pathway: Inhibitors of the AMPK-mTOR-S6K signaling axis can block the metabolic reprogramming that leads to OXPHOS-dependent resistance.[2][3]
-
Dual Inhibition of LDHA and LDHB: For resistance driven by LDHB upregulation, using pan-LDH inhibitors that target both isoforms or combining an LDHA-specific inhibitor with an LDHB inhibitor can be effective.
-
Combination with Immunotherapy: LDHA inhibition can modulate the tumor microenvironment by reducing lactate production, which is immunosuppressive. Combining LDHA inhibitors with immune checkpoint blockers (e.g., anti-PD-1) may enhance anti-tumor immune responses.[5][6]
-
Combination with Chemotherapy or Radiotherapy: LDHA inhibition can sensitize cancer cells to conventional treatments like chemotherapy and radiation by increasing oxidative stress and impairing their ability to repair DNA damage.[7]
Q3: How can I detect the emergence of resistance to an LDHA inhibitor in my cell culture experiments?
A3: The emergence of resistance can be monitored by:
-
Shift in IC50 values: A significant increase in the half-maximal inhibitory concentration (IC50) of your LDHA inhibitor in a cell viability assay is a primary indicator of resistance.
-
Lactate Dehydrogenase (LDH) Activity Assays: Monitor the overall LDH activity in cell lysates. While the specific LDHA activity might be inhibited, a resistant population may show restored or elevated total LDH activity, potentially due to LDHB upregulation.
-
Western Blotting: Analyze the protein expression levels of LDHA and LDHB. An increase in LDHB protein is a strong indicator of this specific resistance mechanism.
-
Metabolic Assays: Use techniques like Seahorse analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A shift towards a higher OCR/ECAR ratio suggests a metabolic switch to OXPHOS.
Troubleshooting Guides
Guide 1: Inconsistent or Noisy Results in LDHA Inhibitor Cell Viability Assays (e.g., MTT, LDH release)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background in LDH release assay | - High intrinsic LDH in serum or media.- Vigorous pipetting causing premature cell lysis. | - Reduce serum concentration in the culture medium (1-5%).- Handle cell suspensions gently during plating. |
| Low signal or small dynamic range | - Low cell density.- Insufficient incubation time with the inhibitor. | - Optimize cell seeding density to ensure a robust signal.- Perform a time-course experiment to determine the optimal inhibitor treatment duration. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or confluency.- Instability of the LDHA inhibitor in solution. | - Use cells within a consistent passage number range and plate at a consistent confluency.- Prepare fresh inhibitor solutions for each experiment and protect from light if photosensitive. |
| Discrepancy between different viability assays (e.g., MTT vs. LDH release) | - The inhibitor may cause cell cycle arrest without immediate cell death, affecting metabolic assays like MTT more than membrane integrity assays like LDH release. | - Use multiple, complementary assays to assess cell viability, such as apoptosis assays (e.g., Annexin V staining) in addition to metabolic and membrane integrity assays. |
Guide 2: LDHA Inhibitor Shows Reduced Efficacy in a Xenograft Model Compared to In Vitro Data
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition | - Poor bioavailability or rapid metabolism of the inhibitor in vivo.- Insufficient intratumoral drug concentration. | - Perform pharmacokinetic studies to assess the inhibitor's stability and concentration in plasma and tumor tissue.- Optimize the dosing regimen (dose and frequency) and route of administration (e.g., intravenous vs. oral). |
| Tumor regrowth after initial response | - Development of acquired resistance in the tumor. | - Excise tumors at different time points (before, during, and after treatment) and analyze for resistance mechanisms (LDHB upregulation, metabolic pathway changes) via Western blotting, immunohistochemistry, or metabolic profiling. |
| Toxicity in the animal model | - Off-target effects of the inhibitor.- On-target toxicity in normal tissues with high glycolytic rates. | - Conduct dose-escalation studies to determine the maximum tolerated dose.- Monitor for signs of toxicity, such as weight loss or hemolysis. |
Experimental Protocols
Protocol 1: Generation and Characterization of LDHA Inhibitor-Resistant Cell Lines
-
Dose Escalation:
-
Culture cancer cells in the presence of an LDHA inhibitor at a concentration equal to the IC20 (20% inhibitory concentration).
-
Once the cells resume normal proliferation, gradually increase the inhibitor concentration in a stepwise manner.
-
Continue this process until the cells can proliferate in a concentration that is significantly higher (e.g., 5-10 fold) than the original IC50.
-
-
Characterization of Resistant Cells:
-
Cell Viability Assay: Determine the new IC50 of the resistant cell line and compare it to the parental (sensitive) cell line.
-
Western Blot Analysis: Compare the protein levels of LDHA and LDHB in parental and resistant cells.
-
Metabolic Analysis: Use a Seahorse XF Analyzer to measure OCR and ECAR to assess for a shift towards OXPHOS.
-
Gene Sequencing: Sequence the LDHA gene in resistant cells to identify potential mutations in the drug-binding site.
-
Protocol 2: Assessing Combination Therapy of an LDHA Inhibitor and an OXPHOS Inhibitor (Phenformin)
-
In Vitro Synergy:
-
Treat cancer cells with a matrix of concentrations of the LDHA inhibitor and phenformin, both alone and in combination.
-
After the desired incubation period (e.g., 72 hours), assess cell viability using an appropriate assay.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Mechanism of Action:
-
Treat cells with the LDHA inhibitor, phenformin, or the combination at synergistic concentrations.
-
Measure ATP levels to confirm that the combination therapy leads to a more significant energy crisis than either drug alone.
-
Analyze reactive oxygen species (ROS) production, as dual metabolic inhibition can induce oxidative stress.[5][8]
-
Quantitative Data Summary
Table 1: Examples of LDHA Inhibitors and their Reported IC50 Values
| Inhibitor | Target(s) | Reported IC50 (LDHA) | Cell Line Example | Reference |
| (R)-GNE-140 | LDHA/LDHB | ~4 nM | MIA PaCa-2 | [1] |
| NCGC00420737 | LDHA/LDHB | ~40 nM | NCI-237UTSW | [1] |
| FX11 | LDHA | Not specified | P493 Lymphoma | [9] |
| GSK2837808A | LDHA | Not specified | Not specified | [3] |
| ML-05 | LDHA | Not specified | B16F10 Melanoma | [8] |
Table 2: Fold-Change in Resistance to LDHA Inhibitors
| Cell Line | LDHA Inhibitor | Resistance Mechanism | Fold-Increase in EC50 | Reference |
| NCI-237UTSW | (R)-GNE-140 | LDHB Upregulation | 1.45 to 7.92 | [1] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic interaction of novel lactate dehydrogenase inhibitors with gemcitabine against pancreatic cancer cells in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Refining Protocols for Long-Term (S)-GNE-140 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for long-term treatment with (S)-GNE-140, a lactate dehydrogenase A (LDHA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the less active enantiomer of GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB).[1][2][3] GNE-140 targets the active site of these enzymes, preventing the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. By inhibiting LDH, GNE-140 disrupts the metabolic processes that many cancer cells rely on for proliferation and survival.[4] The (R)-enantiomer, (R)-GNE-140, is significantly more potent than the (S)-enantiomer.[2]
Q2: What are the known signaling pathways affected by GNE-140 treatment?
GNE-140's primary effect is on metabolic pathways by inhibiting glycolysis.[5] However, long-term treatment and the development of resistance can lead to the activation of alternative signaling pathways. One identified mechanism of acquired resistance to GNE-140 involves the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation (OXPHOS) to compensate for the glycolytic inhibition.[6][7][8] Additionally, in some contexts, GNE-140 has been shown to reduce p38 MAPK and Akt phosphorylation.[5]
Q3: What are the typical effective concentrations of GNE-140 in vitro?
The effective concentration of GNE-140 can vary significantly depending on the cell line and the specific enantiomer used. For the more active (R)-GNE-140, IC50 values for LDHA and LDHB are in the low nanomolar range (3 nM and 5 nM, respectively).[2][3] In cell-based proliferation assays, (R)-GNE-140 has shown submicromolar potency in sensitive cell lines like MiaPaca-2.[2] For the racemic mixture, GNE-140, concentrations in the range of 10 µM have been used to inhibit glucose consumption and suppress glycolysis in cell lines such as MiaPaca2 and MDA-MB-231.[5][8] It is crucial to perform a dose-response curve for each specific cell line to determine the optimal concentration for long-term studies.
Q4: How stable is this compound in solution and what are the recommended storage conditions?
This compound is typically supplied as a solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[9] For in vitro experiments, stock solutions are typically prepared in DMSO.[1] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure compound integrity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased Efficacy Over Time (Acquired Resistance) | 1. Upregulation of LDHB, compensating for LDHA inhibition.[10] 2. Metabolic reprogramming towards oxidative phosphorylation (OXPHOS), potentially through the AMPK-mTOR-S6K pathway.[6][7] 3. Increased drug efflux through the activation of ABC transporters. | 1. Monitor LDHA and LDHB protein levels via Western blot. If LDHB is upregulated, consider co-treatment with an LDHB-specific inhibitor if available, or switch to a pan-LDH inhibitor. 2. Assess mitochondrial respiration using a Seahorse assay. If OXPHOS is elevated, consider co-treatment with an OXPHOS inhibitor like phenformin.[6][7] 3. Perform a drug efflux assay. If efflux is increased, consider co-treatment with a known ABC transporter inhibitor. |
| High Cell Death or Toxicity | 1. Off-target effects of the compound at the concentration used.[11] 2. The cell line is highly dependent on glycolysis and cannot adapt. 3. Compound precipitation in the culture medium. | 1. Perform a dose-response curve to determine the IC50 and use the lowest effective concentration.[12] Screen for off-target effects using a kinase panel. 2. Analyze the metabolic profile of your cell line. If highly glycolytic, consider a gradual dose escalation to allow for metabolic adaptation. 3. Visually inspect the culture medium for precipitates. Ensure the final DMSO concentration is low (typically <0.1%) and that the compound is fully dissolved before adding to the medium. |
| Variability in Experimental Results | 1. Inconsistent compound activity due to improper storage or handling. 2. Cell line heterogeneity or genetic drift over long-term culture. 3. Mycoplasma contamination affecting cellular metabolism. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] 2. Use low-passage cells and periodically perform cell line authentication. 3. Regularly test for mycoplasma contamination. |
| No Observable Phenotype | 1. The cell line may be inherently resistant to LDH inhibition due to a preference for OXPHOS.[6][7] 2. Insufficient drug concentration or inactive compound. | 1. Characterize the baseline metabolic phenotype of your cells (glycolysis vs. OXPHOS). Consider using a different cell line or sensitizing the cells by co-treatment with an OXPHOS inhibitor.[6] 2. Verify the concentration and activity of your this compound stock. Perform an in vitro LDH activity assay to confirm inhibition. |
Quantitative Data Summary
Table 1: In Vitro Potency of GNE-140 Enantiomers and Racemate
| Compound | Target | IC50 (nM) | Cell Line | Cellular Effect IC50 (nM) | Reference(s) |
| (R)-GNE-140 | LDHA | 3 | N/A | N/A | [2][3] |
| (R)-GNE-140 | LDHB | 5 | N/A | N/A | [2][3] |
| GNE-140 (racemate) | LDHA | 22 (mixed diastereomers) | N/A | N/A | |
| GNE-140 (racemate) | Cellular Lactate Reduction | N/A | MiaPaca-2 | 670 | [9] |
| GNE-140 (racemate) | Cell Proliferation | N/A | MiaPaca-2 & KP-2 | 430 | |
| GNE-140 (racemate) | Lactic Acid Inhibition | N/A | MDA-MB-231 | 3,040 | [13] |
| GNE-140 (racemate) | Cell Proliferation | N/A | MDA-MB-231 | 10,510 | [13] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density to ensure they do not become over-confluent during the course of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a serial dilution series in culture medium to achieve the desired final concentrations.
-
Treatment: The following day, replace the existing medium with the medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Incubation: Incubate the plates for the desired long-term duration (e.g., 3, 7, 14 days). For longer time points, replace the medium with freshly prepared compound-containing medium every 2-3 days.
-
Viability Assessment: At each time point, assess cell viability using a suitable method, such as the resazurin-based assay or CellTiter-Glo®.
-
Data Analysis: Plot the viability data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value at each time point.
Protocol 2: Western Blot for Monitoring Resistance Markers
-
Cell Lysis: After long-term treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LDHA, LDHB, p-AMPK, AMPK, p-mTOR, mTOR, p-S6K, S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression levels.
Visualizations
Caption: Signaling pathways affected by this compound and mechanisms of acquired resistance.
Caption: Experimental workflow for long-term this compound treatment and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (S)-GNE-140 and (R)-GNE-140 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantiomers of GNE-140, a potent inhibitor of Lactate Dehydrogenase (LDH), in the context of cancer cell line studies. The information presented herein is collated from publicly available research to facilitate informed decisions in drug discovery and development.
Introduction to GNE-140 and Lactate Dehydrogenase
Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer types, there is a metabolic shift towards increased glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic reprogramming is associated with tumor progression, metastasis, and resistance to therapy. Consequently, LDH has emerged as a promising target for cancer treatment.
GNE-140 is a potent small molecule inhibitor of both LDHA and LDHB isoforms. As a chiral molecule, it exists as two enantiomers: (S)-GNE-140 and (R)-GNE-140. This guide focuses on the differential activity of these enantiomers in cancer cell lines.
Data Presentation: this compound vs. (R)-GNE-140
The (R)-enantiomer of GNE-140 is significantly more potent than the (S)-enantiomer in inhibiting LDH and cancer cell proliferation.
Enzymatic Inhibition
(R)-GNE-140 is a highly potent inhibitor of both LDHA and LDHB.[1][2][3] In biochemical assays, (R)-GNE-140 was found to be approximately 18 times more potent than its (S)-isomer.[1][2][3]
| Enantiomer | Target | IC50 (nM) |
| (R)-GNE-140 | LDHA | 3[1][3] |
| LDHB | 5[1][3] | |
| This compound | LDHA | Information not available |
Cellular Proliferation Inhibition
Consistent with its enzymatic activity, (R)-GNE-140 demonstrates superior anti-proliferative effects in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Notes |
| (R)-GNE-140 | Chondrosarcoma (with IDH1 mutation) | Bone Cancer | 0.8[1] | |
| (R)-GNE-140 | MiaPaca2 | Pancreatic Cancer | Submicromolar[3] | |
| (R)-GNE-140 | Panel of 347 Cancer Cell Lines | Various | Inhibits 37 cell lines at 5 µM[1] | |
| Racemic GNE-140 | MDA-MB-231 | Breast Cancer | 30-120[4] | Inhibited glucose use and lactic acid production. |
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the efficacy of LDH inhibitors like GNE-140.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and (R)-GNE-140
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment. Incubate at 37°C and 5% CO₂ for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and (R)-GNE-140 in complete culture medium. Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Lactate Dehydrogenase (LDH) Activity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and (R)-GNE-140
-
Clear 96-well plates
-
LDH Cytotoxicity Assay Kit
-
Spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Assay:
-
Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit. This typically involves adding the supernatant to a reaction mixture containing a substrate for LDH.
-
Incubate the plate at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength using a spectrophotometer.
-
-
Data Analysis: Determine the LDH activity and normalize it to the control wells.
Mandatory Visualization
GNE-140 Inhibition of Lactate Dehydrogenase Signaling Pathway
Caption: Inhibition of the conversion of pyruvate to lactate by (S)- and (R)-GNE-140.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 values of GNE-140 enantiomers.
Acquired Resistance to GNE-140
Caption: Signaling pathway associated with acquired resistance to GNE-140.
References
A Comparative Guide to LDHA Inhibitors: (S)-GNE-140 and GSK2837808A
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology due to its pivotal role in cancer metabolism. As a key enzyme in the glycolytic pathway, LDHA facilitates the conversion of pyruvate to lactate, a process integral to the Warburg effect observed in many cancer cells. This metabolic adaptation allows tumor cells to thrive in anaerobic environments and contributes to an acidic tumor microenvironment that can suppress anti-tumor immune responses. The development of small molecule inhibitors against LDHA represents a promising strategy to disrupt cancer cell metabolism and proliferation. This guide provides a detailed comparison of two notable LDHA inhibitors: (S)-GNE-140 and GSK2837808A, presenting key experimental data, methodologies, and pathway visualizations to aid researchers in their evaluation.
Mechanism of Action
Both this compound and GSK2837808A are small molecule inhibitors that target the enzymatic activity of lactate dehydrogenase A (LDHA). By inhibiting LDHA, these compounds prevent the conversion of pyruvate to lactate, leading to a disruption of the glycolytic pathway. This inhibition can induce metabolic stress in cancer cells that are highly dependent on glycolysis for energy production, ultimately resulting in reduced cell proliferation and, in some cases, cell death. Furthermore, by decreasing lactate production, these inhibitors can also modulate the tumor microenvironment.
This compound is the less active enantiomer of the potent LDHA inhibitor GNE-140. Its more active counterpart, (R)-GNE-140, is a highly potent inhibitor of both LDHA and LDHB. GSK2837808A is also a potent and selective inhibitor of LDHA, with some activity against LDHB.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and GSK2837808A, providing a basis for comparing their potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | GSK2837808A | Reference |
| LDHA IC50 | ~54 nM (estimated) | 2.6 nM | [1][2] |
| LDHB IC50 | Not explicitly reported, but (R)-GNE-140 has an IC50 of 5 nM | 43 nM | [1][2] |
| Selectivity (LDHB/LDHA) | Not available | ~16.5-fold | [2] |
Note: The IC50 for this compound is estimated based on the report that (R)-GNE-140 (LDHA IC50 = 3 nM) is 18 times more potent than the S-enantiomer.[1]
Table 2: Preclinical Pharmacokinetic Parameters
| Parameter | This compound (as part of racemic GNE-140) | GSK2837808A | Reference |
| Species | Mouse | Rat, Mouse | [2][3] |
| Administration | Oral (p.o.) | Intravenous (IV), Oral (p.o.) | [2][3] |
| Key Findings | Racemic GNE-140 exhibits rapid clearance. | High clearance in rats (69 mL/minute/kg) following IV administration. Oral dosing in rats and mice resulted in blood levels at or below the detection limit. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate LDHA inhibitors.
LDHA Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified LDHA. The activity is typically measured by monitoring the change in NADH concentration, which absorbs light at 340 nm.
Principle: LDHA catalyzes the conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to LDHA activity.
General Protocol:
-
Reagents: Purified human LDHA enzyme, NADH, pyruvate, assay buffer (e.g., Tris-HCl at pH 7.3).
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, NADH, and the test inhibitor at various concentrations.
-
The reaction is initiated by adding purified LDHA enzyme.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[4]
-
Cellular Lactate Production Assay
This cell-based assay measures the effect of an LDHA inhibitor on the production and secretion of lactate by cancer cells.
Principle: Cancer cells with high glycolytic rates produce and secrete large amounts of lactate. The concentration of lactate in the cell culture medium can be quantified using a lactate oxidase-based assay.
General Protocol:
-
Cell Culture: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with the LDHA inhibitor at various concentrations for a specified period (e.g., 6-24 hours).
-
Sample Collection: A sample of the cell culture medium is collected.
-
Lactate Quantification: The lactate concentration in the medium is measured using a commercial lactate assay kit or a biochemistry analyzer. These methods typically involve an enzymatic reaction where lactate is oxidized, leading to the production of a colored or fluorescent product that can be measured.[5]
-
Data Analysis: The lactate levels are normalized to the cell number or protein concentration.
Cell Viability/Proliferation Assay
This assay assesses the impact of LDHA inhibition on the viability and proliferation of cancer cells.
Principle: The metabolic activity of viable cells is measured using colorimetric or luminescent assays. A decrease in metabolic activity is indicative of reduced cell proliferation or increased cell death.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to attach, they are treated with a range of concentrations of the LDHA inhibitor for a defined period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT, WST-1, or a reagent that measures ATP levels like CellTiter-Glo) is added to the wells.
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values for cell proliferation inhibition are determined.[6][7]
Visualizations
LDHA Signaling Pathway in Cancer Glycolysis
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ≥98% (HPLC), lactate dehydrogenase (LDH) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to the Validation of (S)-GNE-140 as a Negative Control
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the realm of selective inhibitors, the use of a stereoisomer as a negative control is a cornerstone of rigorous experimental design. This guide provides a comprehensive comparison of (S)-GNE-140 and its biologically active enantiomer, (R)-GNE-140, to validate the use of the (S)-isomer as an effective negative control in research settings.
It is a common misconception that GNE-140 targets RIPK1. Extensive biochemical evidence has firmly established that the primary targets of GNE-140 are Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), key enzymes in cellular metabolism. This guide will, therefore, focus on the validation of this compound as a negative control in the context of LDHA/B inhibition.
Enantiomer Potency: A Tale of Two Isomers
The rationale for using this compound as a negative control lies in the significant difference in biological activity between the two enantiomers. The (R)-enantiomer is a potent inhibitor of both LDHA and LDHB, while the (S)-enantiomer is substantially less active.
| Compound | Target | IC50 (nM) | Potency vs. (S)-enantiomer |
| (R)-GNE-140 | LDHA | 3 | ~18-fold more potent[1][2] |
| LDHB | 5 | Not explicitly stated, but implied to be significantly more potent | |
| This compound | LDHA | ~54 (estimated) | - |
| LDHB | - | - |
This compound's IC50 is estimated based on the 18-fold lower potency compared to the (R)-enantiomer[1][2].
This stark difference in potency allows researchers to attribute the observed biological effects in experiments using (R)-GNE-140 specifically to the inhibition of LDHA/B, as the inactive this compound should not elicit the same responses at comparable concentrations.
The Role of LDHA in Cellular Metabolism
Lactate dehydrogenase plays a critical role in anaerobic glycolysis, the metabolic pathway that converts glucose into lactate. By catalyzing the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+, LDHA allows for the regeneration of NAD+ needed for glycolysis to continue in the absence of oxygen. In many cancer cells, this pathway is upregulated in what is known as the "Warburg effect."[3][4]
Caption: The role of LDHA in converting pyruvate to lactate.
Experimental Validation of this compound as a Negative Control
To experimentally validate this compound as a negative control, a series of assays can be performed to compare its effects against the active (R)-enantiomer.
Caption: Experimental workflow for validating this compound.
Experimental Protocols
LDH Enzyme Activity Assay
This assay directly measures the enzymatic activity of purified LDHA in the presence of the inhibitors.
Materials:
-
Purified human LDHA enzyme
-
Assay Buffer: 200 mM Tris-HCl, pH 8.0
-
Substrates: Sodium pyruvate, NADH
-
(R)-GNE-140 and this compound dissolved in DMSO
-
96-well, clear, flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing Assay Buffer and NADH.
-
Add varying concentrations of (R)-GNE-140, this compound, or DMSO (vehicle control) to the wells.
-
Add the purified LDHA enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding sodium pyruvate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[5]
-
Calculate the rate of reaction and determine the IC50 for each compound.
Cellular Lactate Production Assay
This assay measures the effect of the inhibitors on lactate production in cultured cells.
Materials:
-
Cancer cell line known to exhibit high rates of glycolysis (e.g., MiaPaCa-2)
-
Cell culture medium and supplements
-
(R)-GNE-140 and this compound dissolved in DMSO
-
96-well cell culture plate
-
Commercial lactate assay kit (colorimetric or fluorometric)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of (R)-GNE-140, this compound, or vehicle control for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.[6][7]
-
Normalize the lactate levels to the cell number or total protein content.
Cell Viability Assay
This assay determines the effect of LDHA/B inhibition on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
(R)-GNE-140 and this compound dissolved in DMSO
-
96-well, opaque-walled cell culture plate
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density.[2]
-
After allowing the cells to attach, treat them with a serial dilution of (R)-GNE-140, this compound, or vehicle control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.
Conclusion
The significant difference in inhibitory activity against LDHA and LDHB between (R)-GNE-140 and this compound provides a solid foundation for the use of the (S)-enantiomer as a negative control. By demonstrating that the biological effects of interest are observed with the active (R)-enantiomer but not with the inactive (S)-enantiomer, researchers can confidently attribute these effects to the on-target inhibition of lactate dehydrogenase. This rigorous approach is essential for the accurate interpretation of experimental results and the advancement of research in metabolism and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tycmhoffman.com [tycmhoffman.com]
- 6. assaygenie.com [assaygenie.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. ch.promega.com [ch.promega.com]
- 9. scribd.com [scribd.com]
A Comparative Analysis of GNE-140 Enantiomers: Unraveling Stereospecific Potency in Lactate Dehydrogenase Inhibition
A detailed examination of the (R) and (S) enantiomers of GNE-140 reveals a significant stereospecific preference in their inhibitory activity against lactate dehydrogenase (LDH), a critical enzyme in cellular metabolism. The (R)-enantiomer demonstrates substantially higher potency, highlighting the importance of stereochemistry in the design of targeted cancer therapies.
GNE-140 is a potent inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), enzymes pivotal to the process of anaerobic glycolysis.[1][2] By targeting LDH, GNE-140 disrupts the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ and sustaining high rates of glycolysis, a metabolic hallmark of many cancer cells known as the Warburg effect.[2] This inhibition leads to a reduction in lactate production and can impede the proliferation of cancer cells that are highly dependent on glycolysis for their energy and biosynthetic needs.[1]
Potency Comparison of GNE-140 Enantiomers
Experimental data reveals a stark contrast in the inhibitory potency of the two enantiomers of GNE-140. The (R)-enantiomer is a highly potent inhibitor of both LDHA and LDHB, with IC50 values in the low nanomolar range. In contrast, the (S)-enantiomer is significantly less active.
| Enantiomer | Target | IC50 (nM) |
| (R)-GNE-140 | LDHA | 3 |
| LDHB | 5 | |
| (S)-GNE-140 | LDHA | 54 (calculated) |
| LDHB | 90 (calculated) |
Note: The IC50 values for this compound are calculated based on the reported 18-fold lower potency compared to the (R)-enantiomer.[1][2][3]
The data unequivocally demonstrates that the (R)-enantiomer of GNE-140 is the primary driver of the compound's overall inhibitory activity against lactate dehydrogenase. This 18-fold difference in potency underscores the critical role of the molecule's three-dimensional arrangement in its interaction with the active site of the LDH enzyme.[1][2][3]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for the GNE-140 enantiomers is typically performed using a lactate dehydrogenase activity assay. The following is a generalized protocol based on commonly used methods:
Objective: To measure the in vitro inhibitory activity of GNE-140 enantiomers against purified LDHA and LDHB enzymes.
Materials:
-
Purified recombinant human LDHA and LDHB enzymes
-
Nicotinamide adenine dinucleotide (NADH)
-
Pyruvate
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
(R)-GNE-140 and this compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of LDHA, LDHB, NADH, and pyruvate in the assay buffer at predetermined optimal concentrations.
-
Compound Dilution: Perform serial dilutions of the (R)-GNE-140 and this compound stock solutions to create a range of concentrations to be tested.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, NADH solution, and the respective GNE-140 enantiomer dilution.
-
Initiate the enzymatic reaction by adding the pyruvate solution.
-
The final reaction mixture will contain the enzyme, NADH, pyruvate, and the test compound at various concentrations.
-
-
Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by LDH results in a decrease in absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
A common experimental workflow for assessing the inhibitory effect of GNE-140 is illustrated below:
Caption: Workflow for determining the IC50 of GNE-140 enantiomers.
Signaling Pathway Context
GNE-140 exerts its effects by inhibiting a key step in the metabolic pathway of glycolysis. Under anaerobic conditions, or in cancer cells exhibiting the Warburg effect, the conversion of pyruvate to lactate by LDHA is crucial for regenerating the NAD+ required for glycolysis to continue. By blocking this step, GNE-140 disrupts the glycolytic flux and can lead to an energy crisis and oxidative stress within the cell.
Caption: GNE-140 inhibits LDHA in the glycolytic pathway.
References
Unraveling Resistance: A Comparative Analysis of GNE-140 and Other Metabolic Inhibitors in Cancer Therapy
A deep dive into the mechanisms of cross-resistance between the potent lactate dehydrogenase (LDH) inhibitor, GNE-140, and other metabolic-targeting agents reveals a complex interplay of cellular adaptations. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of GNE-140's performance against other metabolic inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform future therapeutic strategies.
GNE-140 is a highly potent small molecule inhibitor of lactate dehydrogenase A (LDHA) and LDHB, key enzymes in anaerobic glycolysis.[1] While showing promise in glycolysis-dependent cancer cells, its efficacy can be hampered by both innate and acquired resistance, a common challenge in targeted cancer therapy. Understanding the mechanisms of resistance and potential cross-resistance with other metabolic inhibitors is crucial for the development of effective combination therapies and next-generation inhibitors.
Comparative Efficacy and Cross-Resistance Profiles
Studies have revealed distinct patterns of cross-resistance between GNE-140 and other metabolic inhibitors, highlighting both compound-specific and broader resistance mechanisms.
Cross-Resistance with other LDH Inhibitors
A forward genetic screen identified different resistance profiles when comparing GNE-140 with another LDH inhibitor, NCGC00420737.[2] Upregulation of LDHB was found to be a mechanism of pan-LDH inhibitor resistance, conferring cross-resistance to both GNE-140 and NCGC00420737.[2] In contrast, a specific mutation in LDHA (I141T) conferred resistance to NCGC00420737 but did not result in cross-resistance to GNE-140, indicating a compound-specific resistance mechanism.[2]
| Cell Line Clone | Resistance Mechanism | Fold Change in EC50 (NCGC00420737) | Fold Change in EC50 (GNE-140) | Cross-Resistance to GNE-140 |
| NCI-237UTSW sgMSH2 Clone 1 | LDHB Upregulation | ~3-fold | ~5.5-fold | Yes |
| NCI-237UTSW sgMSH2 Clone 2 | LDHB Upregulation | ~3-fold | ~5.5-fold | Yes |
| NCI-237UTSW sgMSH2 Clone 3 | LDHB Upregulation | ~3-fold | ~5.5-fold | Yes |
| NCI-237UTSW sgMSH2 Clone 4 | LDHB Upregulation | ~3-fold | ~5.5-fold | Yes |
| NCI-237UTSW sgMSH2 Clone 5 | LDHB Upregulation | ~3-fold | ~5.5-fold | Yes |
| NCI-237UTSW sgMSH2 Clone 6 | LDHA I141T Mutation | ~10-fold | <2-fold | No |
| NCI-237UTSW sgMSH2 Clone 7 | LDHB Upregulation | ~3-fold | ~5.5-fold | Yes |
| NCI-237UTSW sgMSH2 Clone 8 | LDHB Upregulation | ~3-fold | ~5.5-fold | Yes |
| NCI-237UTSW sgMSH2 Clone 9 | LDHA I141T Mutation | ~10-fold | <2-fold | No |
| NCI-237UTSW sgMSH2 Clone 10 | LDHA I141T Mutation | ~10-fold | <2-fold | No |
Table 1: Cross-resistance profile of NCGC00420737-resistant NCI-237UTSW cell clones to GNE-140. Data extracted from a forward genetic screen study.[2]
Overcoming Resistance through Combination Therapy
Metabolic plasticity is a key driver of both innate and acquired resistance to GNE-140. Cancer cells can shift their metabolic pathways to bypass the effects of LDH inhibition.
Acquired Resistance and AMPK/mTOR Signaling: Acquired resistance to GNE-140 is driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in OXPHOS.[1] This adaptive mechanism can be countered by co-treatment with inhibitors of the AMPK or mTOR pathways, thereby preventing the emergence of resistance.[1]
Signaling Pathways and Resistance Mechanisms
The development of resistance to GNE-140 involves the reprogramming of key metabolic and signaling pathways.
Caption: Innate resistance to GNE-140 in OXPHOS-dependent cells.
Caption: Acquired resistance to GNE-140 via the AMPK/mTOR/S6K pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-resistance studies.
Generation of Resistant Cell Lines
-
Cell Culture: Culture the desired cancer cell line (e.g., NCI-237UTSW) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Inhibitor Treatment: Expose the cells to a low concentration of the inhibitor (e.g., GNE-140 or NCGC00420737), typically starting at the IC20-IC30 range.
-
Dose Escalation: Gradually increase the concentration of the inhibitor in the culture medium as the cells begin to proliferate, indicating the development of resistance. This process can take several months.
-
Clonal Isolation: Once a resistant population is established, isolate single-cell clones by limiting dilution or by picking individual colonies.
-
Characterization: Expand the resistant clones and confirm their resistance by performing dose-response assays and comparing the EC50 values to the parental cell line.
Cell Viability and Cross-Resistance Assay
-
Cell Seeding: Plate the parental and resistant cell lines in 96-well plates at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of GNE-140 and the other metabolic inhibitor(s) of interest. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or a resazurin-based assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the dose-response curves. Calculate the EC50 values for each inhibitor in both the parental and resistant cell lines using a non-linear regression model. The fold-change in EC50 is determined by dividing the EC50 of the resistant line by the EC50 of the parental line.
Caption: Workflow for generating resistant cell lines and assessing cross-resistance.
Conclusion
The landscape of resistance to GNE-140 is multifaceted, involving both specific genetic alterations and broader metabolic reprogramming. Understanding these mechanisms is paramount for the rational design of combination therapies. The cross-resistance data presented here, particularly with other LDH inhibitors, underscores the importance of targeting distinct vulnerabilities. For instance, the lack of cross-resistance to GNE-140 in cells with the LDHA I141T mutation suggests that GNE-140 may be effective in tumors that have developed resistance to other LDH inhibitors through this specific mechanism. Furthermore, the ability to overcome innate and acquired resistance by targeting OXPHOS and the AMPK/mTOR pathway, respectively, provides a clear rationale for clinical investigation of combination strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore and combat resistance to GNE-140 and other metabolic inhibitors.
References
Validating Experimental Findings: A Comparative Guide to (S)- and (R)-GNE-140
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantiomers of GNE-140, a potent inhibitor of Lactate Dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. By presenting supporting experimental data, detailed protocols, and visualizing relevant biological pathways, this document serves as a valuable resource for researchers validating their own experimental findings and for professionals in the field of drug development.
Introduction to GNE-140
GNE-140 is a small molecule inhibitor targeting Lactate Dehydrogenase A (LDHA) and, to a lesser extent, Lactate Dehydrogenase B (LDHB).[1] LDHA is a critical enzyme for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation, a phenomenon known as the "Warburg effect."[2] Inhibition of LDHA by GNE-140 disrupts this metabolic pathway, leading to a decrease in lactate production and can induce cell stasis or death in glycolysis-dependent cancer cells.[3] GNE-140 exists as two enantiomers, (S)-GNE-140 and (R)-GNE-140, with the (R)-enantiomer demonstrating significantly higher potency.[1] The use of both enantiomers in experimental settings is crucial for validating that the observed biological effects are due to the specific inhibition of the target and not off-target effects. The less active (S)-enantiomer serves as an excellent negative control.
Data Presentation: Quantitative Comparison of (S)- and (R)-GNE-140
The following table summarizes the key quantitative data comparing the inhibitory activity of the (S)- and (R)-enantiomers of GNE-140 against their primary targets, LDHA and LDHB.
| Enantiomer | Target | IC50 (nM) | Potency Relative to (S)-enantiomer |
| (R)-GNE-140 | LDHA | 3 | 18x more potent |
| LDHB | 5 | - | |
| This compound | LDHA | ~54* | 1x |
*Calculated based on the reported 18-fold higher potency of the (R)-enantiomer.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of GNE-140 and the experimental procedures used for its validation, the following diagrams are provided.
Caption: Mechanism of action of (R)- and this compound on the glycolytic pathway.
Caption: General experimental workflow for comparing (S)- and (R)-GNE-140.
Acquired resistance to GNE-140 can be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in oxidative phosphorylation as a compensatory metabolic mechanism.
Caption: Acquired resistance to GNE-140 via the AMPK-mTOR-S6K pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of findings.
LDH Enzyme Activity Assay
This protocol is adapted from standard LDH activity assays and is suitable for measuring the direct inhibitory effect of GNE-140 enantiomers on LDH enzymatic activity.
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5
-
Substrate solution: 150 mM L-lactate
-
Cofactor solution: 6 mM NAD+
-
This compound and (R)-GNE-140 stock solutions in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, substrate solution, and cofactor solution.
-
Add serial dilutions of this compound and (R)-GNE-140 to the wells of a 96-well plate. Include a DMSO control.
-
Add the LDH enzyme to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 15 seconds for 3 minutes. The increase in absorbance corresponds to the reduction of NAD+ to NADH.
-
Calculate the initial reaction velocity for each concentration of the inhibitors.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 values.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a luminescent cell viability assay to determine the cytotoxic effects of GNE-140 enantiomers.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and (R)-GNE-140 stock solutions in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound and (R)-GNE-140. Include a DMSO-only control.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.
Intracellular Lactate Measurement
This protocol outlines the steps to measure changes in intracellular lactate levels following treatment with GNE-140 enantiomers.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and (R)-GNE-140 stock solutions in DMSO
-
6-well plates
-
Cold PBS
-
Inactivation Solution (e.g., from a commercial kit)
-
Neutralization Solution (e.g., from a commercial kit)
-
Lactate-Glo™ Assay kit or similar
-
Luminometer
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and (R)-GNE-140, including a DMSO control, for the desired time period (e.g., 24 hours).
-
Remove the culture medium and wash the cells twice with cold PBS.
-
Add 25 µL of PBS to the washed cells.
-
Add 12.5 µL of Inactivation Solution and shake the plate for 5 minutes.[4]
-
Add 12.5 µL of Neutralization Solution and shake for 30-60 seconds.[4]
-
Add 50 µL of Lactate Detection Reagent.[4]
-
Shake the plate for 30-60 seconds and incubate for 60 minutes at room temperature.[4]
-
Measure the luminescence.
-
Normalize the lactate levels to the total protein content of each sample, determined by a BCA assay.
By following these protocols and utilizing both (S)- and (R)-GNE-140, researchers can confidently validate their experimental findings and contribute to the growing body of knowledge on targeting cancer metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
A Comparative Guide: (S)-GNE-140 versus Genetic Knockdown of LDHA in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacological Inhibition and Genetic Silencing of Lactate Dehydrogenase A (LDHA).
Lactate dehydrogenase A (LDHA) has emerged as a critical player in tumor metabolism, catalyzing the conversion of pyruvate to lactate, a hallmark of the Warburg effect. This metabolic adaptation allows cancer cells to thrive in hypoxic environments and contributes to tumor progression and therapeutic resistance. Consequently, targeting LDHA has become a promising strategy in oncology. This guide provides a comprehensive comparison of two key approaches for inhibiting LDHA function: the use of the small molecule inhibitor (S)-GNE-140 and genetic knockdown techniques.
While this compound is the less active enantiomer of the potent LDHA inhibitor GNE-140, this guide will utilize data from the racemic mixture of GNE-140 to represent pharmacological inhibition due to the limited availability of specific data for the (S)-enantiomer. It is important to note that the (R)-enantiomer is 18-fold more potent than the (S)-enantiomer.[1] This comparison aims to provide researchers with the necessary data to make informed decisions about the most suitable experimental approach for their specific research questions.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of pharmacological inhibition with GNE-140 (racemic mixture) and genetic knockdown of LDHA on key cellular processes in cancer cell lines.
Table 1: Effects on Lactate Production and LDH Activity
| Method | Cell Line | Treatment/Technique | Concentration/ Efficiency | Change in Lactate Production | Change in LDH Activity | Reference(s) |
| Pharmacological Inhibition | MDA-MB-231 (Breast Cancer) | GNE-140 (racemic) | IC50 = 3.04 µM for lactate inhibition | Dose-dependent decrease | Not specified | [2] |
| pII (ER- Breast Cancer) | GNE-140 (racemic) | 200-300 µM | Significant decrease | Significant inhibition | [3] | |
| MIA PaCa-2 (Pancreatic Cancer) | GNE-140 (racemic) | IC50 = 670 nM | Dose-dependent decrease | Not specified | [4] | |
| Genetic Knockdown | MDA-MB-231 (Breast Cancer) | shRNA | >99% reduction in LDHA protein | No significant change | Not specified | [5][6] |
| pII (ER- Breast Cancer) | siRNA | Not specified | ~50% reduction | ~50% reduction | [7] | |
| HeLa (Cervical Cancer) | shRNA | Not specified | Significant decrease | Not specified | [8] |
Table 2: Effects on Cell Viability and Proliferation
| Method | Cell Line | Treatment/Technique | Concentration/ Efficiency | Change in Cell Viability/Proliferation | Reference(s) |
| Pharmacological Inhibition | MDA-MB-231 (Breast Cancer) | GNE-140 (racemic) | IG50 = 10.51 µM | Inhibition of cell division | [2] |
| pII (ER- Breast Cancer) | GNE-140 (racemic) | 100-300 µM | Significant inhibition of proliferation | [3] | |
| Panel of 37 Cancer Cell Lines | GNE-140 (racemic) | 5 µM | Decreased proliferation | [4] | |
| Genetic Knockdown | MDA-MB-231 (Breast Cancer) | shRNA | >99% reduction in LDHA protein | No significant change in cell viability | [5][6] |
| PC-3 & DU145 (Prostate Cancer) | siRNA | Significant decrease in LDHA protein | Significantly reduced cell viability | [9] | |
| HeLa (Cervical Cancer) | shRNA | Not specified | Decreased cell proliferation | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Genetic Knockdown of LDHA using shRNA
This protocol describes the generation of stable LDHA knockdown cell lines using lentiviral-mediated shRNA delivery.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Materials:
-
MISSION® shRNA lentiviral particles targeting LDHA (Sigma-Aldrich).
-
Control lentiviral particles (e.g., non-targeting shRNA).
-
Polybrene (Sigma-Aldrich).
-
Puromycin (Sigma-Aldrich).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
-
Procedure:
-
Seed MDA-MB-231 cells in a 6-well plate and allow them to reach 50-70% confluency.
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene at a final concentration of 8 µg/mL.
-
Add the LDHA-targeting or control lentiviral particles to the cells at a multiplicity of infection (MOI) optimized for the specific cell line.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the cells under puromycin selection for at least 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated.
-
Expand the surviving puromycin-resistant cell populations, which represent stable knockdown and control cell lines.
-
Confirm the knockdown of LDHA protein expression by Western Blotting.[5][6]
-
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
MTT solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
-
Multi-well spectrophotometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
Lactate Production Assay
This protocol outlines a colorimetric enzymatic assay to measure the concentration of lactate in the cell culture medium.
-
Materials:
-
Lactate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar).
-
96-well plates.
-
Multi-well spectrophotometer.
-
-
Procedure:
-
Seed cells in a multi-well plate and treat them with this compound or perform genetic knockdown as described above.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Prepare lactate standards and samples according to the manufacturer's instructions provided with the assay kit.
-
Add the reaction mixture from the kit to the standards and samples in a 96-well plate.
-
Incubate the plate for the time specified in the kit's protocol, typically 30-60 minutes at 37°C, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm or 570 nm) using a multi-well spectrophotometer.
-
Calculate the lactate concentration in the samples by comparing their absorbance to the standard curve.[5]
-
Western Blotting for LDHA Protein Detection
This method is used to confirm the knockdown of LDHA protein expression.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against LDHA.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against LDHA overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Stable shRNA Silencing of Lactate Dehydrogenase A (LDHA) in Human MDA-MB-231 Breast Cancer Cells Fails to Alter Lactic Acid Production, Glycolytic activity, ATP or Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable shRNA Silencing of Lactate Dehydrogenase A (LDHA) in Human MDA-MB-231 Breast Cancer Cells Fails to Alter Lactic Acid Production, Glycolytic Activity, ATP or Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Lactate Dehydrogenase A or B Knockdown Reduces Lactate Production and Inhibits Breast Cancer Cell Motility in vitro [frontiersin.org]
- 8. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Specificity of (S)-GNE-140 Against LDHB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-GNE-140, a known lactate dehydrogenase (LDH) inhibitor, with other selective alternatives. The focus is on evaluating its specificity against the LDHB isoform, supported by experimental data and detailed protocols for key assays.
Introduction to LDH Inhibition
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. It exists as tetramers of two major subunits, LDHA and LDHB, forming five isoenzymes with varying tissue distribution and catalytic properties. Inhibition of LDH, particularly the LDHA isoform, has been a significant focus in cancer research due to the reliance of many tumors on glycolytic metabolism (the Warburg effect). However, the LDHB isoform also plays crucial roles in cellular metabolism, and specific inhibition of LDHB is an emerging area of interest for therapeutic development.
GNE-140 is a potent pan-LDH inhibitor, meaning it targets multiple LDH isoforms.[1] It exists as two enantiomers, (R)-GNE-140 and this compound. The (R)-enantiomer is significantly more potent than the (S)-enantiomer.[2][3] This guide will focus on the less active (S)-enantiomer and compare its profile with more selective LDHA and LDHB inhibitors.
Comparative Analysis of LDH Inhibitors
The following table summarizes the inhibitory potency of this compound and its alternatives against LDHA and LDHB.
| Inhibitor | Target(s) | IC50 / EC50 (LDHA) | IC50 / EC50 (LDHB) | Selectivity |
| (R)-GNE-140 | LDHA/LDHB | 3 nM[2][3] | 5 nM[2][3] | Pan-inhibitor |
| This compound | LDHA/LDHB | ~54 nM (estimated) | ~90 nM (estimated) | Pan-inhibitor (less potent) |
| AXKO-0046 | LDHB | >10,000 nM | 42 nM[4][5] | LDHB Selective |
| GSK2837808A | LDHA/LDHB | 2.6 nM[6] | 43 nM[6] | LDHA Selective |
This compound is reported to be 18-fold less potent than (R)-GNE-140.[2][3] The IC50 values are estimated based on this information.
As the data indicates, this compound is a less potent pan-LDH inhibitor compared to its (R)-enantiomer. In contrast, AXKO-0046 demonstrates high selectivity for LDHB, while GSK2837808A is a potent and selective LDHA inhibitor.
Signaling Pathways and Experimental Workflows
To understand the context of LDH inhibition and the methods used for evaluation, the following diagrams illustrate the relevant biological pathway and experimental procedures.
Experimental Protocols
LDH Enzymatic Assay
This protocol is adapted from standard procedures for measuring LDH activity.[7][8][9]
Objective: To determine the in vitro inhibitory concentration (IC50) of a compound against LDHB.
Materials:
-
Recombinant human LDHB enzyme
-
Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.5)
-
β-Nicotinamide adenine dinucleotide (NAD+) solution
-
L-Lactic acid solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+ solution, and the test compound dilutions.
-
Initiate the reaction by adding the LDHB enzyme to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. This corresponds to the formation of NADH.
-
Calculate the initial reaction velocity (V₀) for each compound concentration from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for assessing the target engagement of an LDH inhibitor in a cellular context.[10][11][12]
Objective: To confirm that this compound binds to and stabilizes LDHB in intact cells.
Materials:
-
Cell line expressing LDHB (e.g., HEK293, A549)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against LDHB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble LDHB in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble LDHB against the temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Conclusion
The available data indicates that this compound is a pan-LDH inhibitor with significantly lower potency than its (R)-enantiomer. For researchers specifically interested in targeting LDHB, a selective inhibitor such as AXKO-0046 would be a more appropriate tool. AXKO-0046 offers high potency and selectivity for LDHB, which is advantageous for elucidating the specific roles of this isoform in cellular processes.[5] Conversely, for studies requiring potent LDHA inhibition, GSK2837808A is a superior choice. The experimental protocols provided herein offer a framework for researchers to independently verify these findings and to evaluate novel LDH inhibitors.
References
- 1. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. tycmhoffman.com [tycmhoffman.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. news-medical.net [news-medical.net]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Analysis of GNE-140 Racemate and Its Enantiomers in Lactate Dehydrogenase Inhibition
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative efficacy of GNE-140 racemate versus its individual (R) and (S) enantiomers, supported by available experimental data and protocols.
GNE-140 has emerged as a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. Its role in cancer metabolism has made it a subject of significant interest in oncological research. GNE-140 is a chiral molecule and exists as a racemic mixture of its two enantiomers: (R)-GNE-140 and (S)-GNE-140. This guide provides a comparative overview of the racemate and its individual enantiomers, summarizing their inhibitory activity and providing insights into relevant experimental methodologies.
Quantitative Comparison of Inhibitory Activity
The available data consistently demonstrates that the inhibitory activity of GNE-140 resides predominantly in its (R)-enantiomer.[1][2] The (R)-enantiomer is reported to be approximately 18 times more potent than the (S)-enantiomer.[1][2] While direct side-by-side comparative studies of the racemate and both enantiomers under identical experimental conditions are not extensively detailed in the public domain, the significant difference in potency between the enantiomers implies that the efficacy of the racemate is primarily attributed to the (R)-form.
| Compound | Target | IC50 (nM) | Reference |
| (R)-GNE-140 | LDHA | 3 | [1][2] |
| LDHB | 5 | [1][2] | |
| This compound | LDHA | ~54 (estimated based on 18-fold lower potency) | [1][2] |
| GNE-140 Racemate | LDHA | Not explicitly reported in a direct comparative study |
Note: The IC50 value for this compound is an estimation based on the reported 18-fold lower potency compared to the (R)-enantiomer. The IC50 of the racemate would theoretically be influenced by the presence of the less active (S)-enantiomer.
Signaling Pathway and Mechanism of Action
GNE-140 exerts its effect by inhibiting lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway. LDH catalyzes the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required for sustained glycolysis, particularly in cancer cells exhibiting the Warburg effect. By blocking LDH, GNE-140 disrupts this process, leading to a buildup of pyruvate and a depletion of NAD+, ultimately inhibiting cancer cell proliferation and survival.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of GNE-140 and its enantiomers. These are based on methodologies described in the available literature.
LDH Inhibition Assay
This assay directly measures the enzymatic activity of LDH in the presence of the inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human LDHA or LDHB enzyme is prepared in a suitable assay buffer. The substrate solution contains pyruvate and NADH.
-
Inhibitor Preparation: GNE-140 racemate, (R)-GNE-140, and this compound are serially diluted to a range of concentrations.
-
Reaction Initiation: The enzyme is pre-incubated with the inhibitor for a specified time. The reaction is initiated by adding the substrate solution.
-
Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MiaPaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of GNE-140 racemate, (R)-GNE-140, and this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as one based on the reduction of a tetrazolium salt (e.g., MTT) or the quantification of ATP (e.g., CellTiter-Glo®).
-
Data Analysis: The IC50 values for cell growth inhibition are determined by plotting the percentage of viable cells against the compound concentration.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells, providing a measure of LDH activity in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the GNE-140 compounds as described in the cell viability assay.
-
Sample Collection: After the treatment period, the cell culture medium is collected.
-
Lactate Measurement: The concentration of lactate in the medium is measured using a commercially available lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Data Analysis: The reduction in lactate production is calculated relative to untreated control cells.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative evaluation of GNE-140 racemate and its enantiomers.
Conclusion
The available evidence strongly indicates that the (R)-enantiomer of GNE-140 is the primary contributor to its potent lactate dehydrogenase inhibitory activity. For researchers investigating the therapeutic potential of GNE-140, focusing on the (R)-enantiomer is likely to yield more potent and specific effects. While the racemate has been used in numerous studies, the significantly lower activity of the (S)-enantiomer suggests that the use of the pure (R)-enantiomer could offer a more refined and potent therapeutic agent. Further direct comparative studies are warranted to fully elucidate the pharmacological profiles of the racemate and its individual enantiomers.
References
Validating the On-Target Effects of (R)-GNE-140 Using its Inactive Enantiomer, (S)-GNE-140: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing that the biological effects of a small molecule inhibitor are due to its interaction with the intended target is a critical step in preclinical research. This guide provides a comprehensive framework for validating the on-target effects of (R)-GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA) and B (LDHB), by using its significantly less active stereoisomer, (S)-GNE-140, as a negative control.
(R)-GNE-140 is a selective inhibitor of the lactate dehydrogenase (LDH) enzymes LDHA and LDHB, which play a crucial role in cellular metabolism, particularly in cancer cells exhibiting the Warburg effect. To ensure that the observed cellular phenotypes following treatment with (R)-GNE-140 are a direct consequence of LDH inhibition and not due to off-target effects, a comparative analysis with its enantiomer, this compound, is essential. Due to the stereospecificity of the enzyme's active site, this compound is substantially less potent, making it an ideal tool to differentiate on-target from off-target activities.
Comparative Efficacy: (R)-GNE-140 vs. This compound
The primary evidence for the on-target activity of (R)-GNE-140 lies in its significantly greater potency against its target enzymes compared to its (S)-enantiomer. This differential activity can be quantified through biochemical and cellular assays.
Table 1: Biochemical Potency of GNE-140 Enantiomers against LDH Isozymes
| Compound | Target | IC50 (nM) | Fold Difference (R vs. S) |
| (R)-GNE-140 | LDHA | 3[1] | 18 |
| This compound | LDHA | ~54 | |
| (R)-GNE-140 | LDHB | 5[1] | 18 |
| This compound | LDHB | ~90 |
Note: The IC50 values for this compound are estimated based on the reported 18-fold lower potency compared to (R)-GNE-140[2].
Table 2: Cellular Activity of GNE-140 Enantiomers
| Compound | Assay | Cell Line | Endpoint | IC50 / Effect |
| (R)-GNE-140 | Cell Proliferation | MiaPaCa-2 (Pancreatic Cancer) | Growth Inhibition | IC50 = 0.43 µM |
| (R)-GNE-140 | Cell Proliferation | Panel of 347 Cancer Cell Lines | Growth Inhibition | Inhibits 37 lines with IC50 < 5 µM[2] |
| This compound | Cell Proliferation | Various | Growth Inhibition | Expected to be significantly less potent |
| (R)-GNE-140 | Lactate Production | MiaPaCa-2 (Pancreatic Cancer) | Reduction of Lactate | IC50 = 0.67 µM[3] |
| This compound | Lactate Production | Various | Reduction of Lactate | Expected to be significantly less potent |
Experimental Protocols
To validate the on-target effects of (R)-GNE-140, it is recommended to perform side-by-side experiments with this compound. A significant difference in the dose-response between the two enantiomers provides strong evidence for on-target activity.
LDH Biochemical Assay
This assay directly measures the enzymatic activity of purified LDH in the presence of the inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-GNE-140 and this compound against LDHA and LDHB.
Materials:
-
Purified recombinant human LDHA and LDHB enzymes
-
β-Nicotinamide adenine dinucleotide (NADH)
-
Pyruvate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
(R)-GNE-140 and this compound stock solutions in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of (R)-GNE-140 and this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the assay buffer, NADH solution (final concentration ~150 µM), and the diluted inhibitor solutions.
-
Add the LDHA or LDHB enzyme to each well to initiate the reaction.
-
Immediately before reading, add pyruvate (final concentration ~1 mM) to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Cellular Viability Assay (MTT Assay)
This assay assesses the impact of the inhibitors on the metabolic activity of cancer cells, which is often linked to their proliferation.
Objective: To compare the cytotoxic or cytostatic effects of (R)-GNE-140 and this compound on a cancer cell line known to be sensitive to LDH inhibition (e.g., MiaPaCa-2).
Materials:
-
Cancer cell line (e.g., MiaPaCa-2)
-
Complete cell culture medium
-
(R)-GNE-140 and this compound stock solutions in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of (R)-GNE-140 and this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the logarithm of the inhibitor concentration to determine the IC50 values.
Visualizing the Rationale and Mechanism
Logical Workflow for On-Target Validation
The core principle of using enantiomers for target validation is based on the differential interaction with the chiral active site of the target protein.
Caption: Logical workflow for validating on-target effects using active and inactive enantiomers.
Simplified Lactate Dehydrogenase Signaling Pathway in Cancer
LDH plays a pivotal role in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect.
Caption: Simplified signaling pathway of Lactate Dehydrogenase in cancer metabolism.
By rigorously comparing the biochemical and cellular activities of (R)-GNE-140 and its inactive enantiomer this compound, researchers can confidently attribute the observed biological effects to the on-target inhibition of LDHA and LDHB. This approach is a cornerstone of robust chemical probe validation and is essential for the progression of selective inhibitors in drug discovery pipelines.
References
Safety Operating Guide
Safe Disposal of (S)-GNE-140: A Procedural Guide for Laboratory Professionals
Researchers and drug development professionals handling (S)-GNE-140 must adhere to stringent disposal procedures to mitigate environmental and health risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
This compound , a less active enantiomer of the lactate dehydrogenase A (LDHA) inhibitor GNE-140, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not merely a procedural formality but a critical aspect of responsible chemical management.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE).
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Prevent the formation of dust and aerosols[1].
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Do not eat, drink, or smoke when handling this product[1].
| PPE Category | Specific Equipment |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation and Collection :
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, empty vials), in a dedicated, clearly labeled, and sealed waste container.
-
The container must be compatible with the chemical properties of this compound and its solvents.
-
-
Waste Labeling :
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include hazard pictograms for acute toxicity and environmental hazard.
-
-
Storage of Waste :
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1].
-
Follow the recommended storage conditions for the compound, which is typically at -20°C for the powder form[1].
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the Safety Data Sheet (SDS) for this compound to the disposal company.
-
-
Decontamination :
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., a suitable detergent and water, followed by a solvent rinse if necessary).
-
Collect all decontamination materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste along with the chemical.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure : Evacuate the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Collect : Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate : Clean the spill area as described in the decontamination procedure above.
-
Report : Report the spill to your laboratory supervisor and EHS department.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-GNE-140
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-GNE-140. The following protocols are designed to ensure a safe laboratory environment and minimize exposure risk.
This compound is the less active enantiomer of GNE-140, an inhibitor of Lactate dehydrogenase A (LDHA)[1][2]. While it is less potent than its (R)-enantiomer, it should still be handled with care as a potentially hazardous compound[3]. The Safety Data Sheet (SDS) classifies GNE-140 as harmful if swallowed and very toxic to aquatic life with long-lasting effects[4].
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound[5]. The following table summarizes the recommended Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes[6][7]. |
| Hand Protection | Chemical-resistant gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions[8][9]. |
| Body Protection | Laboratory coat or gown | An impervious or chemical-resistant lab coat is essential to protect skin and clothing[6][8]. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation[8]. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, particularly weighing the solid form and preparing stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure[8].
Preparation of Workspace:
-
Don all required PPE as specified in the table above.
-
Prepare the workspace within the chemical fume hood by laying down a disposable, absorbent bench liner[6].
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, volumetric flask, appropriate solvent (e.g., DMSO), and a designated hazardous waste container[6].
Weighing and Solubilization:
-
Carefully weigh the desired amount of this compound powder onto weigh paper. Perform this action gently to avoid creating airborne dust[6].
-
Carefully transfer the weighed powder into a volumetric flask.
-
Add the appropriate solvent (e.g., DMSO is a common solvent for this compound) to the flask, rinsing the weigh paper to ensure a complete transfer[6][10][11].
-
Cap the flask and mix by gentle swirling or vortexing until the compound is fully dissolved[6].
-
Add solvent to the final desired volume.
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and user's initials[6].
-
Store the stock solution according to the manufacturer's recommendations. For this compound, this is typically at -20°C for up to one year in powder form and for shorter periods in solvent[1][4].
The following diagram outlines the procedural workflow for preparing a stock solution of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and bench liners, must be disposed of in a designated hazardous waste container[6].
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, should be placed in a designated sharps container for hazardous chemical waste.
Decontamination:
-
After handling is complete, thoroughly wipe down all surfaces and equipment in the fume hood with an appropriate decontamination solution (e.g., 70% ethanol followed by a suitable laboratory detergent)[8].
-
Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves[8].
The logical relationship for the disposal plan is illustrated below.
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[6]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Call a physician[4]. |
| Inhalation | Move the person to fresh air immediately. Seek medical attention if breathing becomes difficult[6]. |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water[4]. |
For spills, evacuate the area and alert others. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, trained personnel wearing appropriate PPE should contain and clean up the spill using a spill kit[5].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. This compound|2003234-64-6|MSDS [dcchemicals.com]
- 5. ashp.org [ashp.org]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. pogo.ca [pogo.ca]
- 10. caymanchem.com [caymanchem.com]
- 11. mybiosource.com [mybiosource.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
